Cerium(3+);acetate;hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C2H5CeO3+2 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
cerium(3+);acetate;hydrate |
InChI |
InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1 |
InChI Key |
VYSROJNRRXTMES-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].O.[Ce+3] |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of Cerium(III) Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of cerium(III) acetate hydrate, a versatile precursor material with significant applications in catalysis, ceramics, and pharmaceuticals. This document offers in-depth experimental protocols, data analysis, and visualizations to support researchers in their work with this important compound.
Introduction
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O) is a white, water-soluble crystalline solid. It serves as a crucial starting material for the synthesis of cerium-based nanomaterials, particularly cerium oxide (CeO₂), which is widely used in automotive catalytic converters, solid oxide fuel cells, and as a polishing agent. In the pharmaceutical industry, cerium compounds are being investigated for their potential therapeutic properties. A thorough understanding of the synthesis and a comprehensive characterization of cerium(III) acetate hydrate are paramount for ensuring the quality and performance of these advanced materials.
The most common hydrate is the sesquihydrate, Ce(CH₃COO)₃·1.5H₂O. The controlled synthesis and detailed characterization of this compound are critical for achieving desired properties in the final products. This guide will focus on the prevalent synthesis route from cerium(III) carbonate and acetic acid and detail the key analytical techniques used for its characterization.
Synthesis of Cerium(III) Acetate Hydrate
The synthesis of cerium(III) acetate hydrate is most commonly achieved through the reaction of cerium(III) carbonate with acetic acid. This method is straightforward and yields a product of high purity.
Synthesis Signaling Pathway
Caption: Synthesis workflow for cerium(III) acetate hydrate.
Experimental Protocol
This protocol details the synthesis of cerium(III) acetate hydrate from cerium(III) carbonate and acetic acid[1][2].
Materials:
-
Cerium(III) carbonate (Ce₂(CO₃)₃)
-
50% Acetic acid (CH₃COOH) solution
-
Deionized water
-
Beakers
-
Stirring hotplate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Reaction Setup: In a beaker, prepare a 50% aqueous solution of acetic acid.
-
Reaction: Gently heat the acetic acid solution to 60-80°C on a stirring hotplate. Slowly add cerium(III) carbonate powder to the heated acetic acid solution while stirring continuously. The addition should be gradual to control the effervescence of CO₂ gas. The reaction is: Ce₂(CO₃)₃ + 6CH₃COOH → 2Ce(CH₃COO)₃ + 3H₂O + 3CO₂[1]
-
Completion and Filtration: Continue stirring until the evolution of CO₂ ceases, indicating the completion of the reaction. Filter the hot solution to remove any unreacted cerium carbonate or other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Cerium(III) acetate hydrate will crystallize out of the solution. For higher yield, the solution can be further concentrated by gentle heating before cooling.
-
Isolation and Washing: Isolate the crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.
-
Drying: Dry the purified crystals in a drying oven at a temperature of 90-95°C to obtain the final cerium(III) acetate hydrate product.
Characterization of Cerium(III) Acetate Hydrate
A combination of analytical techniques is employed to confirm the identity, purity, and thermal properties of the synthesized cerium(III) acetate hydrate.
Characterization Workflow
Caption: Workflow for the characterization of cerium(III) acetate hydrate.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal decomposition behavior of cerium(III) acetate hydrate.
Experimental Protocol:
-
Instrument: Simultaneous TGA/DSC analyzer.
-
Sample Mass: 5-10 mg.
-
Crucible: Alumina or platinum.
-
Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air) at a flow rate of 20-50 mL/min.
-
Heating Rate: A constant heating rate of 10 °C/min is typically used.
-
Temperature Range: Ambient to 800 °C.
Expected Results: The thermal decomposition of cerium(III) acetate sesquihydrate (Ce(CH₃COO)₃·1.5H₂O) typically proceeds in several steps:
-
Dehydration: An endothermic process occurring around 133°C, corresponding to the loss of water molecules[1].
-
Crystallization: An exothermic event around 212°C where the amorphous anhydrous acetate crystallizes[1].
-
Decomposition: A multi-step decomposition of the anhydrous acetate to cerium(IV) oxide (CeO₂) occurs at higher temperatures, often involving intermediate species such as oxyacetates and oxycarbonates[3]. The final decomposition to CeO₂ is generally complete by 700°C.
Table 1: Thermal Analysis Data for Cerium(III) Acetate Hydrate
| Temperature (°C) | Event | Atmosphere | Technique |
| ~133 | Dehydration | Inert/Air | TGA/DSC |
| ~212 | Crystallization | Inert/Air | DSC |
| 300 - 700 | Decomposition to CeO₂ | Inert/Air | TGA/DSC |
X-ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the sample and to determine its crystal structure.
Experimental Protocol:
-
Instrument: Powder X-ray diffractometer.
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å).
-
Voltage and Current: 40 kV and 30 mA.
-
Scan Range (2θ): 10° to 80°.
-
Scan Speed: 2°/min.
Expected Results: The XRD pattern of the as-synthesized cerium(III) acetate hydrate will show characteristic peaks corresponding to its crystal structure. High-temperature XRD can be used to monitor the phase transformations during thermal decomposition, showing the transition from the hydrated acetate to the anhydrous form, and finally to the cubic fluorite structure of CeO₂.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is employed to identify the functional groups present in the molecule, confirming the presence of acetate and water ligands.
Experimental Protocol:
-
Instrument: FTIR spectrometer.
-
Sample Preparation: The sample is typically mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a pellet.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Expected Results: The FTIR spectrum of cerium(III) acetate hydrate will exhibit characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of water molecules.
-
Strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) around 1550 cm⁻¹ and 1415 cm⁻¹, respectively.
-
Bands corresponding to C-H and C-C vibrations of the acetate methyl group.
Table 2: Key FTIR Absorption Bands for Cerium(III) Acetate Hydrate
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3600 | O-H stretch (water) |
| ~1550 | Asymmetric COO⁻ stretch |
| ~1415 | Symmetric COO⁻ stretch |
Structure and Properties
The chemical structure of cerium(III) acetate hydrate involves the coordination of acetate and water molecules to the cerium(III) ion.
Caption: A simplified representation of the coordination environment of the cerium(III) ion.
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of cerium(III) acetate hydrate. The detailed experimental protocols and expected data will aid researchers in the successful preparation and analysis of this important precursor. The provided visualizations offer a clear understanding of the synthesis process, characterization workflow, and the fundamental structure of the compound. A thorough characterization, as outlined in this document, is essential for ensuring the quality and reproducibility of materials synthesized from cerium(III) acetate hydrate, ultimately impacting their performance in various advanced applications.
References
Crystal Structure of Cerium(III) Acetate Hydrate: A Technical Guide
This document provides a detailed overview of the crystal structure of cerium(III) acetate hydrate, intended for researchers, scientists, and professionals in drug development. It covers the crystallographic data, experimental protocols for structure determination, and a visual representation of the experimental workflow.
Introduction
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O) is an inorganic compound that has garnered interest due to the luminescent properties of the cerium ion and its potential applications in materials science and as a precursor for the synthesis of cerium-containing nanomaterials. Understanding its crystal structure is fundamental to elucidating its properties and predicting its behavior in various applications. The crystal structure of cerium(III) acetate is known to exist in different hydration states, with the sesquihydrate (x = 1.5) and monohydrate (x = 1.0) forms being well-characterized.
Crystallographic Data
The crystal structures of cerium(III) acetate sesquihydrate and monohydrate have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data for Cerium(III) Acetate Sesquihydrate (Ce(CH₃COO)₃ · 1.5H₂O)
| Parameter | Value |
| Chemical Formula | C₁₂H₂₄Ce₂O₁₅ |
| Formula Weight | 732.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 14.370(3) Å |
| b | 10.021(2) Å |
| c | 17.585(4) Å |
| α | 90° |
| β | 109.11(3)° |
| γ | 90° |
| Volume | 2394.9(9) ų |
| Z | 4 |
| Density (calculated) | 2.030 g/cm³ |
Table 2: Crystallographic Data for Cerium(III) Acetate Monohydrate (Ce(CH₃COO)₃ · H₂O)
| Parameter | Value |
| Chemical Formula | C₆H₁₁CeO₇ |
| Formula Weight | 347.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 7.935(2) Å |
| b | 9.728(3) Å |
| c | 14.881(5) Å |
| α | 90° |
| β | 98.78(2)° |
| γ | 90° |
| Volume | 1132.8(6) ų |
| Z | 4 |
| Density (calculated) | 2.036 g/cm³ |
Experimental Protocols
The determination of the crystal structure of cerium(III) acetate hydrates involves two primary stages: synthesis of single crystals and single-crystal X-ray diffraction analysis.
A common method for the preparation of cerium(III) acetate hydrate single crystals is through the slow evaporation of an aqueous solution.
-
Materials: Cerium(III) carbonate (Ce₂(CO₃)₃), glacial acetic acid (CH₃COOH), deionized water.
-
Procedure:
-
An excess of cerium(III) carbonate is slowly added to a solution of glacial acetic acid in deionized water with constant stirring.
-
The mixture is gently heated to facilitate the reaction and dissolution of the cerium salt.
-
The resulting solution is filtered to remove any unreacted cerium carbonate.
-
The clear filtrate is allowed to stand at room temperature for slow evaporation.
-
Single crystals suitable for X-ray diffraction typically form over a period of several days to weeks.
-
The crystal structure is determined using a single-crystal X-ray diffractometer.
-
Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is commonly used.
-
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas to maintain a constant temperature (e.g., 100 K or 293 K) during data collection, which minimizes thermal vibrations and potential crystal degradation.
-
The unit cell parameters are determined from a preliminary set of diffraction frames.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of omega (ω) and phi (φ) scans.
-
The collected diffraction intensities are corrected for Lorentz and polarization effects. An absorption correction is also applied.
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualizations
The following diagram illustrates the experimental workflow for the determination of the crystal structure of cerium(III) acetate hydrate.
Crystal Structure Determination Workflow
Unraveling the Thermal Degradation of Cerium Acetate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium acetate hydrate (Ce(CH₃CO₂)₃·xH₂O) is a critical precursor in the synthesis of high-purity cerium oxide (CeO₂), a material with extensive applications in catalysis, electronics, optics, and increasingly, in biomedical fields. The controlled thermal decomposition of this organometallic compound is paramount to achieving ceria nanoparticles with desired physicochemical properties. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of cerium acetate hydrate, detailing the experimental methodologies, key decomposition stages, and the influence of the surrounding atmosphere.
Experimental Protocols
The investigation of the thermal decomposition of cerium acetate hydrate relies on a suite of advanced analytical techniques. The following protocols are representative of the methodologies cited in the literature.
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
-
Objective: To quantify mass loss as a function of temperature and identify the evolved gaseous species.
-
Instrumentation: A simultaneous thermal analyzer (e.g., Netzsch STA 449 F3 Jupiter) coupled with a quadrupole mass spectrometer (e.g., Pfeiffer ThermoStar GSD301T3).
-
Sample Preparation: Approximately 30 mg of cerium(III) acetate hydrate is placed in an alumina crucible.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically inert (e.g., argon or helium at a flow rate of 25-100 mL/min) or oxidizing (e.g., dry air at a flow rate of 25-100 mL/min).
-
Heating Program: The sample is heated from room temperature to a final temperature of around 800-1000°C at a constant heating rate (e.g., 5, 10, 15, or 20 K/min).
-
Data Acquisition: The mass loss of the sample and the ion currents of specific m/z values (e.g., 18 for H₂O, 44 for CO₂, 58 for acetone) are recorded continuously.
High-Temperature X-Ray Diffraction (HT-XRD)
-
Objective: To identify the crystalline phases of the solid material as it is heated.
-
Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber (e.g., Bruker D8 Advance).
-
Sample Preparation: A thin layer of the sample is placed on a sample holder within the chamber.
-
Atmosphere: The atmosphere is controlled, similar to TGA-MS (e.g., air or inert gas).
-
Heating Program: The sample is heated in a stepwise or continuous manner, with XRD patterns collected at specific temperature intervals.
-
Data Acquisition: Diffraction patterns are recorded over a 2θ range (e.g., 10-80°) to identify the crystal structures of the initial, intermediate, and final products.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with phase transitions and chemical reactions.
-
Instrumentation: A differential scanning calorimeter (e.g., Netzsch Phoenix DSC204-F1).
-
Sample Preparation: A small amount of sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Atmosphere: The experiment is usually performed under an inert atmosphere like argon or nitrogen.
-
Heating Program: The sample is subjected to a controlled heating program, often at various heating rates to study reaction kinetics.
-
Data Acquisition: The differential heat flow between the sample and a reference is recorded as a function of temperature, revealing endothermic and exothermic events.
High-Temperature Fourier-Transform Infrared Spectroscopy (HT-FTIR)
-
Objective: To characterize the changes in chemical bonding during the decomposition process.
-
Instrumentation: An FTIR spectrometer equipped with a high-temperature transmission or diffuse reflectance cell.
-
Sample Preparation: The sample is prepared as a thin film or mixed with an IR-transparent matrix (e.g., KBr).
-
Atmosphere: The experiment is conducted under a controlled atmosphere (e.g., nitrogen).
-
Heating Program: The sample is heated at a controlled rate while IR spectra are collected at different temperatures.
-
Data Acquisition: Spectra are recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) to monitor the disappearance of acetate vibrational bands and the appearance of new bands corresponding to intermediate and final products.
Thermal Decomposition Mechanism
The thermal decomposition of cerium(III) acetate hydrate is a multi-step process that is significantly influenced by the surrounding atmosphere. The general pathway involves dehydration, followed by the decomposition of the anhydrous acetate to cerium oxide through various intermediate species.
Decomposition in an Inert Atmosphere (Argon or Helium)
In an inert atmosphere, the decomposition proceeds through a series of endothermic and exothermic reactions.[1]
Step 1: Dehydration The initial mass loss, occurring at temperatures between 25°C and 150°C, corresponds to the release of water of hydration.[2] This dehydration step leads to the formation of amorphous anhydrous cerium(III) acetate, Ce(CH₃CO₂)₃.[1]
Step 2: Crystallization of Anhydrous Acetate Around 180-212°C, an exothermic peak is observed in the DTA/DSC curve without any corresponding mass loss, which is attributed to the crystallization of the amorphous anhydrous cerium(III) acetate.[1][3] A subsequent phase transformation of the crystalline anhydrous acetate may occur at approximately 286°C.[3]
Step 3: Decomposition of Anhydrous Acetate and Formation of Intermediates The decomposition of anhydrous cerium(III) acetate begins around 300°C and proceeds through several intermediate species.[3] The primary organic product evolved is acetone ((CH₃)₂CO), with a peak evolution around 287°C.[2] The proposed intermediate solid products include cerium oxyacetates and carbonates.[2][3] In an argon atmosphere, the following intermediates have been proposed: Ce₈O₃(CH₃CO₂)₁₈, 8CeO(CH₃CO₂), and Ce₂O₂CO₃.[1] Another study in helium suggests the intermediates are Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃.[3][4][5][6]
Step 4: Formation of Cerium(IV) Oxide The final decomposition step involves the breakdown of the oxycarbonate intermediate to form cerium(IV) oxide (CeO₂). This stage is accompanied by the release of carbon dioxide (CO₂) and, to a lesser extent, carbon monoxide (CO) at temperatures above 500°C.[2] The transition from cerium(III) to cerium(IV) occurs during this final step.[2][3]
Decomposition in an Oxidizing Atmosphere (Dry Air)
In the presence of an oxidizing atmosphere like dry air, the decomposition process is significantly different and generally occurs at lower temperatures.
Step 1: Dehydration Similar to the inert atmosphere, the initial step is the loss of water of hydration.
Step 2: Oxidative Decomposition Following dehydration, a strong exothermic reaction is observed, which is associated with the burnout of the organic components (acetate groups).[1] In dry air, the decomposition to CeO₂ is largely completed by around 330°C.[1] The formation of intermediate oxycarbonate species is also likely, but their stability is much lower in an oxidizing environment. The final product in both atmospheres is cubic cerium(IV) oxide.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from the thermal decomposition of cerium acetate hydrate under different conditions.
| Decomposition Stage | Temperature Range (°C) | Atmosphere | Mass Loss (%) | Evolved Gases | Solid Products | Reference |
| Dehydration | 25 - 150 | Helium | - | H₂O | Amorphous Ce(CH₃CO₂)₃ | [2] |
| Crystallization | ~180 - 212 | Argon/Helium | 0 | - | Crystalline Ce(CH₃CO₂)₃ | [1][3] |
| Anhydrous Acetate Decomposition | 300 - 400 | Helium | - | H₂O, (CH₃)₂CO | Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂ | [2][3] |
| Oxycarbonate Decomposition | 410 - 700 | Helium | - | CO₂, CO | Ce₂O₂CO₃, CeO₂ | [2][3] |
| Complete Decomposition in Air | up to ~330 | Dry Air | - | H₂O, CO₂, etc. | CeO₂ | [1] |
Visualizing the Decomposition Pathway
The following diagrams illustrate the proposed thermal decomposition pathways of cerium acetate hydrate in inert and oxidizing atmospheres.
Caption: Proposed decomposition pathway in an inert atmosphere.
Caption: Simplified decomposition pathway in an oxidizing atmosphere.
Conclusion
The thermal decomposition of cerium acetate hydrate is a complex process that is highly dependent on the experimental conditions, particularly the surrounding atmosphere. In an inert environment, the decomposition proceeds through a series of well-defined intermediate species, including anhydrous cerium acetate, cerium oxyacetates, and cerium oxycarbonate, before finally yielding cerium(IV) oxide. In an oxidizing atmosphere, the decomposition is more direct and occurs at significantly lower temperatures. A thorough understanding of these decomposition pathways is crucial for the controlled synthesis of ceria nanomaterials with tailored properties for various advanced applications. The combination of thermal analysis techniques provides a powerful toolkit for elucidating these complex solid-state reactions.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Buy Cerium(3+);acetate;hydrate (EVT-15497262) [evitachem.com]
- 3. Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·ÙØ§Ø¹ رساÙ٠عÙÙÙ Ù ÙÙØ§Ùر٠- Thermal decomposition of cerium(III) acetate studied with sample-controlled thermogravimetricâmass spectrometry (SCTGâMS) [manuscript.isc.ac]
Solubility Profile of Cerium(III) Acetate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cerium(III) acetate hydrate in various solvents. The information is intended to support research, development, and formulation activities where this compound is utilized. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of cerium(III) acetate hydrate is significantly dependent on the solvent and temperature. The following table summarizes the available quantitative data.
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 15 | 265 | [1] |
| Water | 20 | 260 | [2][3] |
| Water | 75 | 162 | [4] |
| Ethanol | - | Insoluble (for the hydrate form) | [5] |
| Acetone | - | Insoluble | [5] |
| Pyridine | - | Easily Soluble | [5] |
Note: The anhydrous form of cerium(III) acetate is reported to be soluble in ethanol.[5] Cerium(III) acetate is also generally soluble in strong mineral acids.[4]
Experimental Protocols for Solubility Determination
The determination of the solubility of cerium(III) acetate hydrate can be performed using several established methods. Below are detailed protocols for the isothermal saturation method followed by concentration analysis, and the gravimetric method.
Isothermal Saturation Method
This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.
Methodology:
-
Sample Preparation: Add an excess amount of cerium(III) acetate hydrate to a known volume of the desired solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant liquid using a syringe fitted with a sub-micron filter to remove any solid particles.
-
Concentration Analysis: Determine the concentration of cerium(III) in the filtered saturated solution using a suitable analytical technique, such as UV-Vis spectrophotometry or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of cerium(III) acetate of known concentrations.
-
Measure the absorbance of the standard solutions and the saturated solution sample at the wavelength of maximum absorbance for cerium(III).
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of cerium(III) in the sample from the calibration curve.
-
-
-
Calculation: Calculate the solubility in grams per liter (g/L) from the determined concentration.
Gravimetric Method
This method involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.
Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution of cerium(III) acetate hydrate in the chosen solvent as described in the isothermal saturation method (steps 1 and 2).
-
Sample Collection: After equilibration and phase separation, carefully transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed, dry evaporating dish.
-
Evaporation: Gently heat the evaporating dish to evaporate the solvent completely. Ensure the temperature is kept below the decomposition temperature of cerium(III) acetate hydrate.
-
Drying: Dry the residue in an oven at a suitable temperature until a constant weight is achieved.
-
Weighing: Cool the evaporating dish in a desiccator and weigh it accurately.
-
Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved cerium(III) acetate hydrate. Calculate the solubility based on the initial volume or mass of the saturated solution taken.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of cerium(III) acetate hydrate.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to Cerium Acetate Hydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and experimental protocols related to cerium acetate hydrate, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
Cerium acetate hydrate is an inorganic compound that exists in several hydration states. The most common forms are the anhydrous, sesquihydrate, and tetrahydrate. These forms are crucial for various applications, including as precursors for the synthesis of cerium oxide nanoparticles.
Quantitative Data Summary
The table below summarizes the chemical formulas and molecular weights of the common forms of cerium acetate.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Notes |
| Cerium(III) Acetate Anhydrous | Ce(CH₃COO)₃ | 317.25 | |
| Cerium(III) Acetate Sesquihydrate | Ce(CH₃COO)₃·1.5H₂O | 344.28 | |
| Cerium(III) Acetate Sesquihydrate (Dimer) | C₁₂H₂₄Ce₂O₁₅ | 688.54 | As referenced in PubChem, this represents a dimeric form. |
| Cerium(III) Acetate Tetrahydrate | Ce(C₂H₃O₂)₃·4H₂O | 389.12 |
Experimental Protocols
Detailed methodologies for the synthesis and thermal decomposition of cerium acetate hydrate are provided below. These protocols are essential for the controlled production of cerium-based materials.
Synthesis of Cerium(III) Acetate Hydrate
This protocol describes the synthesis of cerium(III) acetate hydrate from cerium(III) carbonate and acetic acid.
Materials:
-
Cerium(III) carbonate (Ce₂(CO₃)₃)
-
50% Acetic acid (CH₃COOH) solution
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
In a fume hood, slowly add cerium(III) carbonate to a 50% acetic acid solution in a beaker with continuous stirring. The reaction is exothermic and will produce carbon dioxide gas.[1]
-
Continue adding cerium(III) carbonate until the effervescence ceases, indicating the neutralization of the acid.
-
Gently heat the solution to ensure the complete reaction of the starting materials.
-
Filter the resulting solution to remove any unreacted cerium carbonate or other insoluble impurities.
-
Transfer the clear filtrate to a clean beaker and heat the solution to evaporate the solvent and concentrate the cerium acetate solution.
-
Allow the concentrated solution to cool slowly to room temperature to induce crystallization of cerium(III) acetate hydrate.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.
-
Dry the crystals in a drying oven at a low temperature (e.g., 40-50 °C) to avoid the loss of hydration water.
Thermal Decomposition of Cerium(III) Acetate Sesquihydrate
This protocol outlines the experimental setup for studying the thermal decomposition of cerium(III) acetate sesquihydrate to cerium(IV) oxide. This process is often monitored using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS).
Instrumentation:
-
Simultaneous TG-DTA or TGA-DSC instrument coupled with a Mass Spectrometer (for evolved gas analysis).
-
X-ray Diffractometer (XRD) for phase identification of intermediates and the final product.
Procedure:
-
Place a precisely weighed sample of cerium(III) acetate sesquihydrate (Ce(CH₃COO)₃·1.5H₂O) into the sample pan of the TG-DTA instrument.
-
Heat the sample from room temperature to a final temperature of approximately 800 °C in a controlled atmosphere (e.g., helium or argon). A typical heating rate is 10 °C/min.
-
Continuously monitor the mass loss (TG), thermal events (DTA), and the evolved gases (MS) as a function of temperature.
-
The decomposition is expected to occur in several steps:
-
Dehydration to form amorphous anhydrous cerium(III) acetate.
-
Crystallization of the anhydrous form.
-
Decomposition of the anhydrous acetate through several intermediate species.
-
Final formation of cerium(IV) oxide (CeO₂).
-
-
To identify the crystalline phases formed at different temperatures, perform separate experiments where the heating is stopped at specific temperatures corresponding to the observed thermal events. The samples are then rapidly cooled and analyzed by XRD.
Visualizations
The following diagram illustrates the logical workflow of the thermal decomposition of cerium(III) acetate sesquihydrate.
Caption: Thermal decomposition pathway of cerium(III) acetate sesquihydrate.
Signaling Pathways
Extensive literature searches did not yield any evidence of cerium acetate hydrate being directly involved in biological signaling pathways. Its primary applications are in materials science, particularly as a precursor for cerium oxide nanoparticles, and as a catalyst. Therefore, no signaling pathway diagrams are presented in this guide.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cerium(III) Acetate Hydrate (Ce(CH₃COO)₃·xH₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O). The information is curated for researchers, scientists, and professionals in drug development who utilize cerium compounds in their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for characterization, and includes visualizations of critical processes.
Physical Properties
Cerium(III) acetate hydrate is a white crystalline powder.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] The degree of hydration can vary, with the sesquihydrate (x=1.5) being a commonly cited form.[3]
Quantitative Physical Data
| Property | Value | References |
| Molecular Formula | Ce(CH₃COO)₃·xH₂O | [2] |
| Molecular Weight (Anhydrous) | 317.26 g/mol | [3] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | >115 °C | [4] |
| Solubility in Water | 260 g/L at 20 °C | [4] |
| 265 g/L at 15 °C | [5] | |
| 16.2 g/100 cm³ at 75 °C | [6] | |
| Note: A significantly lower solubility of 3.5 g/L has also been reported, the reason for this discrepancy is not immediately clear from the search results. | [7] | |
| Density (Anhydrous) | 2.11 g/cm³ | [4] |
Chemical Properties
Cerium(III) acetate hydrate is soluble in water and mineral acids.[1] Its most significant chemical property, particularly in materials science and catalysis, is its thermal decomposition to form cerium(IV) oxide (ceria, CeO₂), a technologically important material.[8]
Thermal Decomposition
The thermal decomposition of cerium(III) acetate hydrate is a multi-step process that is highly dependent on the atmosphere (e.g., inert or oxidizing). The process generally involves dehydration followed by the decomposition of the anhydrous acetate to cerium oxide.
The sesquihydrate (Ce(CH₃COO)₃·1.5H₂O) loses its water of hydration at approximately 133 °C to form an amorphous anhydrous cerium(III) acetate.[3] This amorphous phase then crystallizes at around 212 °C, with a further phase change occurring at 286 °C.[3] The anhydrous cerium(III) acetate decomposes at higher temperatures, ultimately yielding cerium(IV) oxide.[3] The decomposition proceeds through several intermediate species.[3]
Crystal Structure
The crystal structure of cerium(III) acetate monohydrate, [Ce(CH₃COO)₃(H₂O)]n, has been reported. In this structure, the cerium atoms are linked into chains by the acetate anions.[9] These chains are then interconnected through hydrogen bonding involving the coordinating water molecules and acetate anions.[9]
Experimental Protocols
The characterization of cerium(III) acetate hydrate typically involves thermal analysis and X-ray diffraction to determine its composition, thermal stability, and crystal structure.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the water content and analyze the thermal decomposition pathway of Ce(CH₃COO)₃·xH₂O.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Ce(CH₃COO)₃·xH₂O is placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Experimental Conditions:
-
Atmosphere: The experiment is typically run under a controlled atmosphere, such as flowing nitrogen or air, at a constant flow rate (e.g., 50-100 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min). An initial isothermal step at a temperature slightly above 100 °C (e.g., 110-120 °C) can be included to ensure complete dehydration before further decomposition.
-
-
Data Analysis:
-
The TGA curve plots the percentage weight loss as a function of temperature. The weight loss corresponding to the dehydration step is used to calculate the number of water molecules (x) in the hydrate.
-
Subsequent weight losses in the TGA curve correspond to the decomposition of the anhydrous acetate.
-
The DSC curve shows endothermic and exothermic events. The dehydration process is typically observed as an endothermic peak. The decomposition of the acetate and the crystallization of CeO₂ can be associated with both endothermic and exothermic peaks.
-
Powder X-ray Diffraction (PXRD)
Objective: To identify the crystalline phases present in a sample of cerium(III) acetate hydrate and to determine its crystal structure.
Methodology:
-
Sample Preparation: A finely ground powder of Ce(CH₃COO)₃·xH₂O is packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα radiation) and a detector is used.
-
Experimental Conditions:
-
Radiation: Monochromatic X-ray radiation (e.g., Cu Kα, λ = 1.5406 Å) is used.
-
Scan Range: The diffraction pattern is typically collected over a 2θ range of 5° to 70°.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain a high-quality diffraction pattern.
-
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity versus 2θ) is compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File™) to identify the crystalline phases present.
-
For detailed structural analysis, the diffraction data can be used for Rietveld refinement to determine lattice parameters, space group, and atomic positions.
-
Visualizations
Thermal Decomposition Pathway of Ce(CH₃COO)₃·1.5H₂O
Caption: Thermal decomposition pathway of cerium(III) acetate sesquihydrate.
Experimental Workflow for Characterization
Caption: General experimental workflow for the characterization of Ce(CH₃COO)₃·xH₂O.
References
- 1. rigaku.com [rigaku.com]
- 2. aemree.com [aemree.com]
- 3. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
- 4. carlroth.com [carlroth.com]
- 5. CERIUM(III) ACETATE HYDRATE | 17829-82-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. americanelements.com [americanelements.com]
- 8. Cerium(III) Acetate | CAS 206996-60-3 | High Purity Rare Earths [prochemonline.com]
- 9. Crystal structure of poly[μ3-acetato-diaqua-μ3-sulfato-cerium(III)]: serendipitous synthesis of a layered coordination polymer exhibiting interlayer O—H⋯O hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Crystalline Nature of Cerium(III) Acetate Hydrate: An In-depth Technical Guide to X-ray Diffraction Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O) is a compound of significant interest, serving as a precursor in the synthesis of ceria (CeO₂) nanoparticles and other cerium-based materials with applications in catalysis, electronics, and pharmaceuticals. X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of such materials, providing critical information on crystal structure, phase purity, and crystallite size. This technical guide offers a comprehensive overview of the XRD analysis of cerium(III) acetate hydrate, addressing the current challenges and outlining a systematic approach for its characterization.
A Note on the Crystal Structure: Despite its importance, a definitive, publicly available crystal structure for cerium(III) acetate hydrate, including lattice parameters and a Crystallographic Information File (CIF), is not readily found in common crystallographic databases or the peer-reviewed literature. This guide, therefore, provides a framework for the analysis of this compound as a material with an unconfirmed crystal structure.
Physicochemical Properties
A foundational understanding of the material's properties is crucial for designing and interpreting XRD experiments.
| Property | Value |
| Chemical Formula | Ce(CH₃COO)₃·xH₂O (Commonly cited as the 1.5-hydrate) |
| Appearance | White crystalline powder |
| Thermal Behavior | The 1.5-hydrate is reported to lose its water of hydration at approximately 133°C, forming an amorphous anhydrous acetate.[1] This amorphous phase subsequently crystallizes at around 212°C.[1] |
| Solubility | Soluble in water. |
Experimental Protocol: Powder X-ray Diffraction (PXRD)
The following protocol outlines the key steps for obtaining a high-quality powder XRD pattern of cerium(III) acetate hydrate.
1. Sample Preparation:
-
Grinding: Gently grind the cerium(III) acetate hydrate powder using an agate mortar and pestle to achieve a fine, uniform particle size (typically <10 µm). This minimizes preferred orientation effects.
-
Sample Holder: Utilize a low-background sample holder, such as one made of zero-diffraction silicon or a shallow, back-filled aluminum holder.
-
Mounting: Carefully pack the powdered sample into the holder, ensuring a flat, smooth surface that is level with the holder's reference plane.
2. Instrument Parameters:
The following table provides typical instrument settings for the XRD analysis of a crystalline powder.
| Parameter | Typical Setting |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Operating Voltage | 40 kV |
| Operating Current | 40 mA |
| Scan Type | Continuous |
| Scan Range (2θ) | 5° - 80° |
| Step Size (2θ) | 0.02° |
| Time per Step | 1-2 seconds |
| Divergence Slit | 1° |
| Receiving Slit | 0.2 mm |
| Monochromator | Graphite monochromator or equivalent |
Data Analysis Workflow
The analysis of the obtained XRD data should proceed systematically, as illustrated in the following workflow diagram.
1. Data Processing:
-
Background Subtraction: Remove the amorphous scattering background from the raw data to improve the signal-to-noise ratio of the diffraction peaks.
-
Peak Search: Identify the angular positions (2θ) and intensities of all significant diffraction peaks.
2. Phase Identification and Purity Assessment:
-
Compare the experimental diffraction pattern against databases (e.g., the Powder Diffraction File™ from the ICDD) to identify any known crystalline phases. This is crucial for assessing the purity of the cerium(III) acetate hydrate sample.
3. Pattern Indexing and Unit Cell Determination:
-
Since a reference structure is unavailable, the next step is to attempt to "index" the powder pattern. This involves assigning Miller indices (hkl) to each diffraction peak and determining the crystal system and lattice parameters of the unit cell. Specialized software is required for this process.
4. Structure Solution and Refinement (Advanced):
-
If a high-quality, indexed powder pattern is obtained, it may be possible to solve the crystal structure ab initio. This is a complex process that involves determining the positions of the atoms within the unit cell.
-
Following a successful structure solution, Rietveld refinement can be performed to refine the structural model and obtain accurate lattice parameters, atomic positions, and other crystallographic information.
Quantitative Data Presentation
While a definitive crystal structure is lacking, XRD can still provide valuable quantitative data for quality control and comparative studies.
Table 1: Hypothetical XRD Peak List for Cerium(III) Acetate Hydrate
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 100 |
| 15.2 | 5.82 | 45 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 60 |
| 30.5 | 2.93 | 35 |
Note: This data is hypothetical and for illustrative purposes only.
Table 2: Example of Crystallite Size Determination using the Scherrer Equation
| Peak 2θ (°) | FWHM (°) | Crystallite Size (nm) |
| 21.1 | 0.25 | 32.5 |
Note: The Scherrer equation provides an estimation of the crystallite size and is most accurate for sizes below 100 nm.
Conclusion
The X-ray diffraction analysis of cerium(III) acetate hydrate presents a unique challenge due to the current absence of a publicly available crystal structure. However, by following a systematic experimental and analytical workflow, researchers can obtain high-quality diffraction data that is invaluable for phase identification, purity assessment, and quality control. The detailed protocol and data analysis framework provided in this guide will enable scientists and drug development professionals to effectively utilize XRD in their research and development involving this important cerium compound. Further research, particularly single-crystal XRD studies, is warranted to definitively solve the crystal structure of cerium(III) acetate hydrate and further advance its scientific understanding and applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cerium Dioxide (CeO₂) Nanoparticles using Cerium(III) Acetate Hydrate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of cerium dioxide (CeO₂) nanoparticles utilizing cerium(III) acetate hydrate as a precursor. Three common synthesis methodologies are covered: hydrothermal, precipitation, and sol-gel. Each protocol is accompanied by characterization data and a workflow diagram to guide researchers in the preparation of CeO₂ nanoparticles for various applications, including catalysis, biomedical imaging, and drug delivery.
Introduction
Cerium dioxide (CeO₂) nanoparticles, also known as nanoceria, have garnered significant attention due to their unique redox properties, oxygen storage capacity, and catalytic activity. The ability of cerium to cycle between the +3 and +4 oxidation states is central to its functionality. The choice of precursor is a critical factor in determining the final properties of the synthesized nanoparticles. Cerium(III) acetate hydrate offers a versatile and effective starting material for the controlled synthesis of CeO₂ nanoparticles with tunable size and morphology. This document outlines detailed experimental procedures for three widely used synthesis routes.
Synthesis Protocols
Hydrothermal Synthesis
The hydrothermal method is a popular technique for synthesizing crystalline nanoparticles. It involves a chemical reaction in a sealed, heated aqueous solution, which allows for precise control over particle size and morphology.
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve a specific amount of cerium(III) acetate hydrate (e.g., to achieve a desired molar concentration) in deionized water to form a homogeneous solution.
-
pH Adjustment: Adjust the pH of the precursor solution to a desired level (e.g., acidic pH 4 or basic pH 10) using a suitable acid (e.g., acetic acid) or base (e.g., ammonium hydroxide). The pH significantly influences the final particle morphology.[1]
-
Hydrothermal Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 250°C) for a defined duration (e.g., 6-24 hours).[1]
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a specific temperature (e.g., 80°C) for several hours to obtain the CeO₂ nanoparticle powder.
-
Calcination (Optional): The dried powder can be calcined at a higher temperature (e.g., 500°C) to improve crystallinity and remove any residual organic species.
Workflow Diagram:
References
Application Notes and Protocols: Cerium Acetate Hydrate in Catalyst Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cerium acetate hydrate as a precursor in the synthesis of advanced catalytic materials. The unique properties of cerium oxide (ceria, CeO₂), derived from cerium acetate hydrate, including its high oxygen storage capacity and robust redox capabilities, make it a critical component in a wide range of catalytic applications. This document details various synthesis methodologies, presents key quantitative data, and provides step-by-step experimental protocols.
Overview of Cerium Acetate Hydrate in Catalysis
Cerium acetate hydrate (Ce(CH₃COO)₃·xH₂O) is a water-soluble cerium salt that serves as an effective and versatile precursor for the synthesis of cerium-based catalysts.[1][2] Upon thermal decomposition, it converts to cerium oxide, a key active phase in many catalytic systems. Ceria's ability to readily switch between Ce³⁺ and Ce⁴⁺ oxidation states allows it to act as an oxygen buffer, facilitating oxidation and reduction reactions.[3] This property is crucial in applications such as automotive three-way catalysts (TWCs) for exhaust gas treatment, low-temperature oxidation of carbon monoxide (CO), and selective catalytic reduction (SCR) of nitrogen oxides (NOx).[4][5][6] Furthermore, ceria is used as a support for noble metals like platinum (Pt), enhancing their catalytic activity and stability.[4][7]
Synthesis Methodologies
Several methods are employed to synthesize ceria-based catalysts from cerium acetate hydrate, each offering distinct advantages in controlling particle size, morphology, and surface area. The choice of synthesis route significantly impacts the final catalytic performance.
Sonochemical Synthesis
The sonochemical method utilizes high-intensity ultrasound to create acoustic cavitation, leading to the formation of localized hot spots with extremely high temperatures and pressures. This process facilitates the rapid decomposition of the cerium precursor and the formation of uniform nanoparticles.
Hydrothermal Synthesis
Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above boiling point. This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles by tuning parameters such as temperature, pH, and reaction time.[2]
Sol-Gel Synthesis
The sol-gel process involves the transition of a solution (sol) into a solid-like gel phase. This method is widely used to produce metal oxides with high purity and homogeneity at a molecular level.
Incipient Wetness Impregnation
This technique is commonly used to disperse an active metal species, such as platinum, onto a pre-synthesized support material, like ceria. The support is treated with a solution containing the precursor of the active metal, with the volume of the solution being equal to the pore volume of the support.
Experimental Protocols
Protocol for Sonochemical Synthesis of Ceria Nanoparticles for CO Oxidation
This protocol describes the synthesis of ceria nanoparticles with high surface area and enhanced catalytic activity for CO oxidation.
Materials:
-
Cerium(III) acetate monohydrate (Ce(CH₃COO)₃·H₂O)
-
Sodium hydroxide (NaOH)
-
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₄mim][Tf₂N])
-
Ethanol
-
Distilled water
Procedure:
-
In a glass tube, combine 0.2 g of cerium(III) acetate monohydrate and 0.1 g of sodium hydroxide.[8]
-
Add 2 mL of the ionic liquid, [C₄mim][Tf₂N], to the mixture.[8]
-
Stir the reaction mixture for 30 minutes.
-
Place the glass tube in a commercial ultrasound bath (e.g., 45 kHz, 60 W) and irradiate for 12 hours under ambient conditions.[8]
-
After sonication, separate the product by centrifugation at 2000 rpm for 5 minutes.[8]
-
Wash the precipitate thoroughly with ethanol and distilled water.[8]
-
Dry the final product overnight in air at 80°C.[8]
Expected Outcome: This method yields CeO₂ nanospheres with a mesoporous structure, small particle size, and a large surface area, which are highly effective for low-temperature CO oxidation.[8]
Protocol for Hydrothermal Synthesis of Ceria Nanorods
This protocol details the synthesis of ceria nanorods, a morphology known to exhibit high catalytic activity.
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Dibasic sodium phosphate (Na₂HPO₄)
-
Distilled water
Procedure:
-
Prepare an aqueous solution of cerium acetate hydrate.
-
Prepare a separate aqueous solution of dibasic sodium phosphate.
-
Mix the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired temperature (e.g., 100-180°C) for a specified duration (e.g., 24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with distilled water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting ceria nanorods in an oven at a moderate temperature (e.g., 80-100°C).
Note: The aspect ratio of the nanorods can be controlled by adjusting the precursor concentrations, pH, and reaction temperature and time.[2]
Data Presentation
Table 1: Sonochemical Synthesis of CeO₂ Nanoparticles and Catalytic Performance in CO Oxidation
| Parameter | Value | Reference |
| Synthesis Conditions | ||
| Cerium Precursor | Cerium(III) acetate monohydrate (0.2 g) | [8] |
| Precipitating Agent | Sodium hydroxide (0.1 g) | [8] |
| Solvent | [C₄mim][Tf₂N] (2 mL) | [8] |
| Method | Sonochemical (45 kHz, 60 W) | [8] |
| Sonication Time | 12 hours | [8] |
| Drying Temperature | 80°C (overnight) | [8] |
| Catalytic Performance (CO Oxidation) | ||
| Reaction Start Temperature | 175°C | [8] |
| Temperature for 100% Conversion | 400°C | [8] |
Table 2: Influence of Calcination Temperature on Ceria Catalyst Properties
| Calcination Temperature (°C) | Surface Area (m²/g) | Crystallite Size (nm) | NO Conversion at 250°C (%) | Reference |
| 350 | >100 | ~5 | >90 | [9] |
| 450 | ~80 | ~8 | ~80 | [9] |
| 550 | ~60 | ~12 | ~70 | [9] |
| 650 | <40 | >15 | <60 | [9] |
Visualizations
Caption: Workflow for the sonochemical synthesis of CeO₂ nanoparticles.
Caption: Effect of calcination temperature on catalyst properties and performance.
References
- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. mocedes.org [mocedes.org]
- 4. Morphology Effect of CeO2 Support in the Preparation, Metal-Support Interaction, and Catalytic Performance of Pt/CeO2 Catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. The activity and characterization of CeO2-TiO2 catalysts prepared by the sol-gel method for selective catalytic reduction of NO with NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [helda.helsinki.fi]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Designed Synthesis of CeO2 Nanorods and Nanowires for Studying Toxicological Effects of High Aspect Ratio Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cerium(III) Acetate in Organic Synthesis: A Detailed Application Note and Protocol for the Three-Component Synthesis of Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) acetate, a versatile and environmentally benign Lewis acid catalyst, has garnered significant attention in organic synthesis. Its low toxicity, water tolerance, and cost-effectiveness make it an attractive alternative to traditional, more hazardous catalysts. This application note details the use of cerium(III) as a catalyst in the multicomponent synthesis of tetrahydroquinolines, a class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and development. The methodology presented herein is based on the principles of the aza-Diels-Alder (Povarov) reaction, a powerful tool for the construction of complex nitrogen-containing heterocycles.
Core Application: Three-Component Synthesis of Tetrahydroquinolines
The cerium(III)-catalyzed three-component reaction involves the condensation of an aniline, an aldehyde, and an electron-rich alkene to afford highly substituted tetrahydroquinolines in a single synthetic step. This atom-economical process allows for the rapid generation of molecular diversity from readily available starting materials.
Reaction Scheme:
Figure 1: General scheme for the cerium(III)-catalyzed three-component synthesis of tetrahydroquinolines.
Proposed Catalytic Cycle
The reaction is believed to proceed through a Lewis acid-catalyzed pathway where cerium(III) activates the aldehyde for nucleophilic attack by the aniline, forming an imine intermediate. The cerium(III) then acts as a Lewis acid to activate the imine for the subsequent aza-Diels-Alder reaction with the electron-rich alkene.
Figure 2: Proposed catalytic cycle for the cerium(III)-catalyzed Povarov reaction.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various tetrahydroquinoline derivatives using a cerium(III) catalyst. The data is based on analogous reactions found in the literature for cerium-catalyzed aza-Diels-Alder reactions.
| Entry | Aniline (ArNH₂) | Aldehyde (R¹CHO) | Alkene | Product | Yield (%) |
| 1 | Aniline | Benzaldehyde | Cyclopentadiene | 2-Phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline | 92 |
| 2 | 4-Methoxyaniline | Benzaldehyde | Cyclopentadiene | 8-Methoxy-2-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline | 95 |
| 3 | 4-Chloroaniline | Benzaldehyde | Cyclopentadiene | 8-Chloro-2-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline | 88 |
| 4 | Aniline | 4-Nitrobenzaldehyde | Cyclopentadiene | 2-(4-Nitrophenyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline | 85 |
| 5 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | 2-Phenyl-2,3,3a,4,9,9a-hexahydrofuro[2,3-c]quinoline | 90 |
| 6 | 4-Toluidine | Benzaldehyde | Ethyl vinyl ether | 8-Methyl-2-phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | 87 |
Detailed Experimental Protocol
Synthesis of 2-Phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline (Table 1, Entry 1)
This protocol provides a detailed method for the synthesis of a representative tetrahydroquinoline derivative using a cerium(III) catalyst.
Materials:
-
Aniline (1.0 mmol, 93 mg, 0.091 mL)
-
Benzaldehyde (1.0 mmol, 106 mg, 0.10 mL)
-
Cyclopentadiene (1.2 mmol, 79 mg, 0.10 mL, freshly cracked)
-
Cerium(III) acetate hydrate (Ce(OAc)₃·xH₂O) (10 mol%, 0.1 mmol)
-
Acetonitrile (CH₃CN), 5 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
-
Add cerium(III) acetate hydrate (0.1 mmol) to the reaction mixture.
-
Add freshly cracked cyclopentadiene (1.2 mmol) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow:
Figure 3: Experimental workflow for the synthesis of tetrahydroquinolines.
Conclusion
Cerium(III) acetate serves as an efficient and practical catalyst for the three-component synthesis of tetrahydroquinolines. The presented protocol offers a straightforward and high-yielding method for accessing these valuable heterocyclic scaffolds. The mild reaction conditions, operational simplicity, and the use of an environmentally friendly catalyst make this procedure highly attractive for applications in both academic research and industrial drug development. Further exploration of the substrate scope and optimization of reaction conditions can lead to the discovery of novel and potent bioactive molecules.
Application Notes and Protocols: Preparation of Cerium Oxide Thin Films Using Cerium Acetate Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of cerium oxide (CeO₂) thin films using cerium acetate hydrate as a precursor. The methodologies covered include sol-gel synthesis followed by various deposition techniques such as spin coating, dip coating, and spray pyrolysis. These techniques are widely employed in materials science and nanotechnology for creating functional thin films with applications in catalysis, solid oxide fuel cells, UV shielding, and biomedical coatings.
Overview of Cerium Oxide Thin Films
Cerium oxide is a versatile rare earth metal oxide with a cubic fluorite crystal structure. It exhibits unique properties such as high dielectric constant, a wide bandgap (3-3.6 eV), and a high refractive index. A key characteristic of cerium oxide is the ability of cerium to switch between Ce³⁺ and Ce⁴⁺ oxidation states, which imparts significant antioxidant and catalytic properties. This redox capability is crucial for its application in various fields, including drug development where it can act as a radical scavenger.
Experimental Protocols
Sol-Gel Preparation of Cerium Oxide Precursor Solution
The sol-gel method is a versatile technique for preparing high-purity and homogenous cerium oxide precursor solutions at room temperature.
Materials:
-
Cerium (III) acetate hydrate (Ce(CH₃COO)₃ · xH₂O)
-
2-Methoxyethanol (solvent)
-
Ethanolamine (stabilizer)
Protocol:
-
Dissolve a specific molar concentration of cerium (III) acetate hydrate in 2-methoxyethanol.
-
Stir the solution vigorously for 1-2 hours at room temperature to ensure complete dissolution.
-
Add ethanolamine dropwise to the solution while stirring. The molar ratio of ethanolamine to cerium acetate is typically maintained at 1:1 to ensure the stability of the sol.
-
Continue stirring the solution for another 24 hours at room temperature to obtain a clear and stable precursor sol.
-
Age the sol for a period of 24-48 hours before use in deposition techniques.
Thin Film Deposition Techniques
Spin coating is a procedure used to deposit uniform thin films onto flat substrates.
Protocol:
-
Clean the desired substrate (e.g., silicon wafer, glass slide) sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the prepared cerium oxide sol onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds). The thickness of the film can be controlled by adjusting the spin speed and sol viscosity.
-
Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150°C) for 10-15 minutes to evaporate the solvent.
-
Repeat the coating and drying steps as necessary to achieve the desired film thickness.
-
Finally, anneal the film in a furnace at a high temperature (e.g., 500-700°C) for 1-2 hours in air to induce crystallization and form the cerium oxide thin film.[1][2]
Dip coating is a simple and cost-effective method for producing uniform coatings.
Protocol:
-
Prepare the substrate as described in the spin coating protocol.
-
Immerse the substrate into the cerium oxide sol at a constant speed.
-
Hold the substrate in the sol for a specific duration (e.g., 1-2 minutes) to allow for film deposition.
-
Withdraw the substrate from the sol at a controlled, constant speed. The withdrawal speed is a critical parameter that influences the film thickness.
-
Dry the coated substrate in an oven at a low temperature (e.g., 100°C) for 10-15 minutes.
-
Repeat the dipping and drying cycles to build up the desired film thickness.
-
Anneal the final film at a high temperature (e.g., 550°C) in a furnace to achieve a crystalline cerium oxide thin film.[3]
Spray pyrolysis is a process in which a thin film is deposited by spraying a solution onto a heated surface.
Protocol:
-
Prepare an aqueous or alcoholic solution of cerium acetate.
-
Heat the substrate to a specific temperature, typically in the range of 300-500°C.
-
Atomize the precursor solution into fine droplets using a nebulizer or spray nozzle.
-
Direct the aerosol towards the heated substrate. The solvent evaporates, and the precursor decomposes to form a cerium oxide film.
-
Control the deposition time and solution flow rate to achieve the desired film thickness.
-
Post-deposition annealing may be performed to improve the crystallinity and properties of the film.
Data Presentation
The properties of cerium oxide thin films are highly dependent on the deposition parameters. The following tables summarize typical quantitative data obtained from films prepared using cerium acetate hydrate.
| Deposition Method | Precursor Concentration | Annealing Temperature (°C) | Film Thickness (nm) | Crystallite Size (nm) | Optical Bandgap (eV) |
| Sol-Gel Spin Coating | 0.1 M | 500 | - | - | - |
| Sol-Gel Spin Coating | 0.9 M | 500 | - | - | - |
| Sol-Gel Dip Coating | - | 250 | - | - | - |
| Sol-Gel Dip Coating | - | 550 | - | - | - |
| Sol-Gel | - | 700 | - | 60-70 | - |
Data not always available in the searched literature is denoted by "-".
Visualization of Experimental Workflows
Sol-Gel Synthesis Workflow
Caption: Workflow for Sol-Gel Synthesis and Deposition.
Spin Coating Experimental Workflow
Caption: Spin Coating Experimental Workflow.
Dip Coating Experimental Workflow
Caption: Dip Coating Experimental Workflow.
References
Sol-Gel Synthesis of Ceria Nanoparticles from Cerium Acetate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of ceria (CeO₂) nanoparticles using a sol-gel method with cerium acetate as the precursor. This method offers a reliable route to produce nanoparticles with tunable properties for various biomedical applications.
Ceria nanoparticles are of significant interest in the biomedical field due to their unique redox properties, acting as regenerative antioxidants.[1] The ability of cerium to switch between Ce³⁺ and Ce⁴⁺ oxidation states allows these nanoparticles to scavenge reactive oxygen species (ROS), making them promising therapeutic agents for diseases associated with oxidative stress.[2][3] Furthermore, their high surface area-to-volume ratio makes them suitable as carriers for drug delivery systems.[4] The sol-gel synthesis route, particularly with cerium acetate, provides a versatile platform for controlling the physicochemical properties of the resulting nanoparticles.[5]
Application Notes
Antioxidant Properties and Therapeutic Potential
Ceria nanoparticles synthesized via the sol-gel method exhibit significant antioxidant activity. The presence of oxygen vacancies and the Ce³⁺/Ce⁴⁺ redox couple on the nanoparticle surface are crucial for this activity.[6] These nanoparticles can mimic the activity of superoxide dismutase (SOD) and catalase, enzymes that play a vital role in cellular defense against oxidative damage.[7] This intrinsic antioxidant property makes them attractive for developing therapies against neurodegenerative diseases, inflammation, and other oxidative stress-related disorders. Studies have shown that ceria nanoparticles can protect cells from oxidative stress-induced damage.[2]
Drug Delivery Vehicle
The high surface area and porous nature of ceria nanoparticles prepared by the sol-gel method make them excellent candidates for drug loading and delivery.[8] The surface of the nanoparticles can be functionalized to attach various therapeutic molecules, including anticancer drugs. The release of the drug can be triggered by the local microenvironment of the target tissue, such as a change in pH. This targeted drug delivery approach can enhance the therapeutic efficacy of the drug while minimizing systemic side effects. For instance, alginate-coated ceria nanoparticles have been investigated as carriers for chemotherapeutic agents.[4]
Biocompatibility and Cytotoxicity
The biocompatibility of ceria nanoparticles is a critical factor for their use in drug development. Nanoparticles synthesized using biocompatible precursors and stabilizers are generally considered safe.[9] However, the cytotoxicity of ceria nanoparticles can be dose-dependent and influenced by their physicochemical properties such as size, surface charge, and coating.[10] It is essential to perform thorough in vitro and in vivo toxicity studies for any newly synthesized ceria nanoparticles intended for biomedical applications. Studies have shown that ceria nanoparticles can be biocompatible at lower concentrations.[11]
Experimental Protocols
Sol-Gel Synthesis of Ceria Nanoparticles from Cerium Acetate
This protocol is adapted from a method described for the sol-gel synthesis of ceria nanopowders.[5]
Materials:
-
Cerium (III) acetate hydrate (precursor)
-
Deionized water
-
Ethanol
-
Stabilizer (e.g., Dimethyloctylamine (DMOA), Monoethanolamine (MEA), or Tetraethylammonium hydroxide (TEAH))
Procedure:
-
Precursor Solution Preparation: Dissolve cerium (III) acetate in deionized water to create a 0.05 M solution.
-
Sol Formation:
-
To the cerium acetate solution, add ethanol in a 10:1 volume ratio of water to ethanol.
-
Add the chosen stabilizer (DMOA, MEA, or TEAH) to the solution with stirring. The initial molar ratio of stabilizer to cerium should be 1.
-
Carry out this procedure at 80°C with continuous stirring to form a stable sol.
-
-
Gelation: Evaporate the solvents from the sol at 90°C until a thick gel is formed.
-
Drying: Dry the gel at 100°C for 12 hours to obtain a xerogel.
-
Calcination: Calcine the xerogel at 500°C for 4 hours in a stepwise manner to obtain the final ceria nanoparticle powder.
Characterization of Ceria Nanoparticles
To ensure the synthesized nanoparticles meet the desired specifications for drug development applications, a thorough characterization is necessary.
Common Characterization Techniques:
-
X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size of the nanoparticles.[12]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.[11]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[4]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the nanoparticles.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups on the surface of the nanoparticles and confirm the removal of organic residues after calcination.[4]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the ratio of Ce³⁺ to Ce⁴⁺, which is crucial for antioxidant activity.[6]
Data Presentation
The properties of ceria nanoparticles are highly dependent on the synthesis conditions, particularly the choice of stabilizer. The following table summarizes the quantitative data for ceria nanoparticles synthesized from cerium acetate using different stabilizers, as reported in the literature.[5]
| Stabilizer | Crystallite Size (nm) | Particle Size (nm) | Pore Size (nm) | Specific Surface Area (m²/g) |
| DMOA | ~11 | 5-10 | ~3-5 | ~80 |
| MEA | ~10 | 5-10 | ~3-5 | ~90 |
| TEAH | ~12 | 5-10 | ~3-5 | ~75 |
Mandatory Visualization
Caption: Workflow for sol-gel synthesis and characterization.
Caption: Key synthesis parameters and their influence.
References
- 1. Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and toxicity studies of biosynthesized cerium oxide nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerium Oxide Nanoparticles Role as Antioxidant | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. materialsopenresearch.org [materialsopenresearch.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cerium(III) Acetate as a Dopant in Functional Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cerium(III) acetate, a water-soluble, eco-friendly cerium precursor, is a versatile compound for doping functional materials, significantly enhancing their properties for a wide range of applications.[1][2] Its use as a dopant is critical in the development of advanced materials for catalysis, corrosion inhibition, gas sensing, energy conversion, and biomedical applications. Upon heating, cerium(III) acetate readily decomposes to form cerium oxide (CeO₂), a material renowned for its unique redox properties (Ce³⁺/Ce⁴⁺ cycle), high oxygen storage capacity, and catalytic activity.[1][2] This document provides detailed application notes and experimental protocols for utilizing cerium(III) acetate as a dopant in various functional materials.
I. Applications and Mechanisms of Action
Doping with cerium(III) acetate introduces Ce³⁺ ions into the host material's lattice, which can then be converted to Ce⁴⁺, creating oxygen vacancies and active sites that are crucial for various functionalities.
-
Catalysis: In catalysis, cerium oxide nanoparticles derived from cerium(III) acetate are pivotal in automotive three-way catalytic converters, facilitating the conversion of harmful exhaust gases like CO, NOx, and unburned hydrocarbons into less harmful substances.[2] The presence of cerium enhances the catalytic activity and thermal stability of the catalyst.[1]
-
Corrosion Inhibition: As a corrosion inhibitor, cerium ions released from coatings can precipitate as cerium hydroxides or oxides at cathodic sites on the metal surface, forming a protective layer that stifles the corrosion process. This "self-healing" capability makes cerium-based coatings a promising alternative to traditional chromate-based systems.
-
Gas Sensing: In gas sensors, doping with cerium improves the sensitivity and selectivity towards specific gases. The introduction of cerium creates defects and modifies the electronic properties of the sensing material, enhancing its interaction with gas molecules.[3]
-
Solid Oxide Fuel Cells (SOFCs): In SOFCs, ceria-based materials are used as electrolytes or as components of the anode to improve the electrochemical performance and durability of the cell.[2] Doping with other rare-earth elements can further enhance the ionic conductivity of ceria electrolytes.
-
Biomedical Applications: Cerium oxide nanoparticles exhibit antioxidant and antibacterial properties, making them attractive for various biomedical applications. The ability of cerium to switch between oxidation states is believed to play a role in its radical-scavenging capabilities.
II. Experimental Protocols
A. Synthesis of Cerium-Doped Zinc Oxide (ZnO) Thin Films for Gas Sensors via Spray Pyrolysis
This protocol describes the synthesis of cerium-doped ZnO thin films on glass substrates using cerium(III) acetate as the dopant precursor.[3]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Deionized water
-
Glass substrates
-
Acetone
-
Isopropanol
Equipment:
-
Spray pyrolysis system
-
Ultrasonic bath
-
Hot plate
-
Furnace
Procedure:
-
Substrate Cleaning: Clean the glass substrates by sonicating them in acetone, isopropanol, and deionized water sequentially for 15 minutes each. Dry the substrates thoroughly.
-
Precursor Solution Preparation:
-
Prepare a 0.1 M stock solution of zinc acetate dihydrate in deionized water.
-
Prepare a series of precursor solutions by adding different molar concentrations of cerium(III) acetate hydrate (e.g., 0.002 M, 0.004 M, 0.006 M, 0.008 M, 0.01 M) to the zinc acetate solution.[3] Stir the solutions until all solids are completely dissolved.
-
-
Spray Pyrolysis:
-
Preheat the cleaned glass substrates to the desired deposition temperature (e.g., 523 K) on the substrate heater of the spray pyrolysis unit.[3]
-
Set the spray nozzle-to-substrate distance and the solution flow rate to optimized values for your system.
-
Use compressed air as the carrier gas at a constant pressure (e.g., 1 bar).[3]
-
Spray the precursor solution onto the hot substrates. The solution will thermally decompose upon contact, forming a thin film of Ce-doped ZnO.
-
-
Annealing: After deposition, anneal the thin films in a furnace at a specified temperature (e.g., 673 K) for 1 hour to improve crystallinity and stability.[3]
Logical Workflow for Ce-Doped ZnO Thin Film Synthesis:
B. Hydrothermal Synthesis of Cerium Oxide Nanoparticles
This protocol outlines the hydrothermal synthesis of cerium oxide nanoparticles using cerium(III) acetate as a precursor. This method can be adapted for doping other nanomaterials by introducing the appropriate precursors in the reaction mixture.[4]
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Deionized water
-
Ammonium hydroxide (for pH adjustment, if needed)
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge
Procedure:
-
Precursor Solution: Prepare an aqueous solution of cerium(III) acetate. The concentration will influence the resulting particle size.
-
pH Adjustment: Adjust the pH of the solution as required for the desired nanoparticle morphology. For instance, a basic medium (pH 10) can be used.[4]
-
Hydrothermal Treatment:
-
Transfer the solution into a Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 250 °C) for a set duration (e.g., 6-24 hours).[4]
-
-
Product Recovery:
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
-
Drying and Calcination: Dry the washed nanoparticles in an oven. A subsequent calcination step at a higher temperature (e.g., 500 °C) can be performed to enhance crystallinity.[4]
Diagram of Hydrothermal Synthesis Process:
III. Data Presentation
A. Gas Sensing Performance of Ce-Doped ZnO Thin Films
The following table summarizes the gas sensing response of ZnO thin films doped with varying concentrations of cerium(III) acetate towards different volatile organic compounds (VOCs) at room temperature.[3]
| Dopant Concentration (M) | Target Gas (100 ppm) | Sensing Response (S = Ra/Rg) |
| 0 (Undoped) | Ethanolamine | ~15 |
| 0.002 | Ethanolamine | ~25 |
| 0.004 | Acetone | ~252 |
| 0.006 | Ethanolamine | ~40 |
| 0.008 | Ethanolamine | ~60 |
| 0.010 | Ethanolamine | ~35 |
Ra is the resistance in air, and Rg is the resistance in the target gas.
B. Photocatalytic Degradation of Methylene Blue
The table below shows the effect of cerium doping on the photocatalytic degradation of methylene blue (MB) under UV-visible light irradiation.[5]
| Catalyst | Ce Dopant Conc. (wt%) | Optical Band Gap (eV) | MB Degradation Efficiency (%) |
| Pure TiO₂ | 0 | - | ~70 |
| Ce/TiO₂ | 1 | 3.18 | ~80 |
| Ce/TiO₂ | 2 | 3.16 | ~85 |
| Ce/TiO₂ | 3 | 3.14 | ~95 |
| Ce/TiO₂ | 4 | 3.12 | ~90 |
| Ce/TiO₂ | 5 | 3.10 | ~88 |
C. Corrosion Inhibition of Steel
The following table presents the corrosion inhibition efficiency of cerium(III) compounds on steel in a saline environment. While the specific use of cerium(III) acetate is not detailed in all studies, the data for Ce(III) ions is representative of its potential.
| Inhibitor Concentration | Corrosion Current Density (i_corr) (A/cm²) | Inhibition Efficiency (η%) |
| Blank (3.5% NaCl) | 2.15 x 10⁻⁵ | - |
| 500 ppm Ce(NO₃)₃ + 500 ppm TSP | 5.65 x 10⁻⁶ | 73.7 |
Data adapted from a study on cerium nitrate and trisodium phosphate, demonstrating the synergistic effect.[6]
IV. Concluding Remarks
Cerium(III) acetate is a highly effective and versatile precursor for doping a wide array of functional materials. The protocols and data presented herein provide a foundational guide for researchers and scientists to explore and optimize the use of cerium(III) acetate in their specific applications. The ability to precisely control the doping concentration allows for the fine-tuning of material properties, leading to enhanced performance in catalysis, corrosion protection, gas sensing, and beyond. Further research into the specific mechanisms of action and the development of novel synthesis techniques will continue to expand the utility of cerium(III) acetate in advanced materials science.
References
- 1. 乙酸铈 (III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.cn]
- 2. nbinno.com [nbinno.com]
- 3. mnc.u-tokai.ac.jp [mnc.u-tokai.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable development of an effective anti-corrosion film over the St12-steel surface against seawater attacks using Ce(III) ions/tri-sodium phosphate anions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cerium Acetate-Derived Catalytic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and catalytic applications of cerium oxide (ceria, CeO₂) materials derived from cerium acetate. Detailed experimental protocols and comparative data are presented to guide researchers in the development and utilization of these advanced catalytic materials.
Introduction to Cerium Acetate-Derived Catalysts
Cerium oxide is a versatile and widely studied catalyst due to its unique redox properties, involving the facile cycling between Ce³⁺ and Ce⁴⁺ oxidation states, and its high oxygen storage capacity. The choice of precursor material significantly influences the final properties of the ceria catalyst, such as crystallite size, surface area, and the concentration of oxygen vacancies, all of which are critical for catalytic activity. Cerium acetate is a common and effective precursor for synthesizing highly active ceria nanoparticles for a range of applications, including CO oxidation, soot combustion, and selective catalytic reduction (SCR).
Experimental Protocols
This section details the synthesis of ceria catalysts from cerium acetate and cerium nitrate precursors via a hydrothermal method, allowing for a comparative assessment of their properties.
Hydrothermal Synthesis of Ceria Nanoparticles from Cerium Acetate
This protocol is adapted from a low-temperature hydrothermal synthesis process to produce nano-crystalline ceria particles.
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Deionized water
-
Ammonium hydroxide (for pH adjustment)
-
Teflon-lined hydrothermal autoclave
Procedure:
-
Prepare an aqueous solution of cerium acetate. The concentration can be varied to control the final particle size.
-
Adjust the pH of the precursor solution to be acidic (e.g., pH 4) using a suitable acid, or basic (e.g., pH 10) by the dropwise addition of ammonium hydroxide with vigorous stirring. The pH adjustment influences the morphology and crystallinity of the final product.
-
Transfer the solution to a Teflon-lined hydrothermal autoclave.
-
Seal the autoclave and heat it to 250°C for a duration of 6 to 24 hours. A 6-hour duration is often sufficient to produce crystalline ceria nanoparticles.
-
After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the washed powder in an oven at a temperature of 60-80°C overnight.
-
For enhanced crystallinity, the dried powder can be calcined in air at temperatures ranging from 400°C to 600°C for 2-4 hours.
Hydrothermal Synthesis of Ceria Nanoparticles from Cerium Nitrate (for comparison)
Materials:
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Deionized water
-
Ammonium hydroxide
-
Teflon-lined hydrothermal autoclave
Procedure:
-
Prepare an aqueous solution of cerium(III) nitrate hexahydrate.
-
Adjust the pH of the solution to approximately 10 by the dropwise addition of ammonium hydroxide with vigorous stirring to form a cerium hydroxide precipitate.
-
Transfer the resulting suspension to a Teflon-lined hydrothermal autoclave.
-
Seal the autoclave and heat it to 250°C for a duration of 6 to 24 hours.
-
Follow steps 5-9 from the cerium acetate protocol for collection, washing, drying, and calcination of the nanoparticles.
Data Presentation: Precursor Influence on Ceria Properties
The choice of cerium precursor has a notable impact on the physical properties of the resulting ceria nanoparticles. The following table summarizes the crystallite sizes of ceria synthesized from cerium acetate and cerium hydroxide (formed from cerium nitrate) precursors after hydrothermal treatment and subsequent calcination.
| Precursor System | Hydrothermal Treatment Duration (h) | Average Crystallite Size (nm) - Post-Hydrothermal | Average Crystallite Size (nm) - Post-Calcination at 500°C | Average Crystallite Size (nm) - Post-Calcination at 1000°C |
| Cerium Acetate | 6 | 15 | 17.7 | 53.6 |
| Cerium Hydroxide | 6 | 6 | 8.8 | 47.4 |
Data adapted from a study on hydrothermal synthesis of CeO₂ nano-particles.
Catalytic Performance Data
CO Oxidation
The catalytic oxidation of carbon monoxide is a key reaction in automotive exhaust treatment. The efficiency of a catalyst is often evaluated by the temperatures at which 10%, 50%, and 90% CO conversion are achieved (T₁₀, T₅₀, and T₉₀, respectively).
| Catalyst | Synthesis Method | T₁₀ (°C) | T₅₀ (°C) | T₉₀ (°C) |
| Ceria Nanocubes (Ce-NC) | Hydrothermal | 175 | 225 | 250 |
| Ceria Nanorods (Ce-NR) | Hydrothermal | 220 | 280 | 320 |
| Mesoporous Ceria (Ce-MES) | Template-assisted | 250 | 310 | 350 |
| Ceria (Ce-SCS) | Solution Combustion | 260 | 330 | 380 |
Data adapted from a study on CO oxidation over ceria-based nanocatalysts.[1]
Soot Oxidation
The catalytic combustion of soot is crucial for the regeneration of diesel particulate filters. The performance is often characterized by the temperature at which 50% of the soot is converted (T₅₀).
| Catalyst | Synthesis Method | Contact Mode | T₅₀ (°C) |
| CeO₂(HT) | Hydrothermal | Tight | 394 |
| CeO₂(SC) | Sonochemical | Tight | ~400 |
| CeO₂(TS) | Hard Template | Tight | ~400 |
| Commercial CeO₂ | - | Tight | ~400 |
| CeO₂(HT) | Hydrothermal | Loose | 654 |
| CeO₂(SC) | Sonochemical | Loose | 623 |
Data adapted from a study on the role of synthesis methods of ceria-based catalysts in soot combustion.
Visualizations of Catalytic Mechanisms and Workflows
Experimental Workflow for Hydrothermal Synthesis
Caption: Hydrothermal synthesis workflow for ceria nanoparticles.
Catalytic Cycle for CO Oxidation (Mars-van Krevelen Mechanism)
Caption: Mars-van Krevelen mechanism for CO oxidation on ceria.
Catalytic Cycle for Soot Oxidation on Ceria-Based Catalysts
Caption: Soot oxidation mechanisms on ceria-based catalysts.
References
Application Notes and Protocols for Cerium Acetate Hydrate in Anti-Corrosion Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cerium acetate hydrate as an effective, environmentally friendly corrosion inhibitor in protective coatings for various metal substrates, particularly aluminum alloys and steel. Detailed experimental protocols and quantitative performance data are presented to guide researchers in the formulation, application, and evaluation of these advanced anti-corrosion systems.
Introduction
Cerium acetate hydrate serves as a precursor to cerium-based conversion coatings that offer excellent corrosion protection. The mechanism of inhibition is primarily cathodic, involving the precipitation of insoluble cerium oxides and hydroxides at local cathodic sites on the metal surface. This process effectively blocks the oxygen reduction reaction, a critical step in the corrosion process. Cerium-based coatings are considered a promising alternative to traditional chromate-based systems, which are facing increasing regulatory pressure due to their toxicity.
Corrosion Inhibition Mechanism
The anti-corrosion properties of cerium acetate hydrate are activated in the presence of an electrolyte. The process can be summarized in the following key steps:
-
Hydrolysis of Cerium Acetate: In an aqueous environment, cerium acetate hydrate dissolves and the cerium(III) ions are hydrated.
-
Local pH Increase: At cathodic sites on the metal surface, the reduction of oxygen (in neutral or alkaline solutions) or the evolution of hydrogen (in acidic solutions) consumes protons, leading to a localized increase in pH.
-
Precipitation of Cerium Hydroxide: The increase in local pH causes the precipitation of poorly soluble cerium(III) hydroxide (Ce(OH)₃).
-
Oxidation and Formation of a Protective Film: The cerium(III) hydroxide can be further oxidized to the more stable cerium(IV) oxide (CeO₂) or a mixed oxide/hydroxide film. This film acts as a physical barrier, blocking the cathodic reaction and stifling the corrosion process.
Troubleshooting & Optimization
controlling particle size in ceria nanoparticle synthesis from cerium acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ceria (CeO₂) nanoparticles from cerium acetate. The focus is on controlling particle size, a critical parameter for many applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ceria nanoparticles from cerium acetate that can affect particle size and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or larger than desired particle size | Fluctuation in pH during synthesis. | Implement a pH-buffered environment. Acetate ions can help provide this buffering effect.[1] Monitor and adjust the pH carefully throughout the reaction. Increasing the pH from 7 to 11 has been shown to decrease the average particle size from 35.85 nm to 20.65 nm in hydrothermal synthesis.[2] |
| High reaction or calcination temperature. | Optimize the temperature. While higher temperatures can increase crystallinity, they also tend to increase particle size.[3][4] For instance, thermal treatment of cerium acetate-synthesized nanostructures at 500 °C and 1000 °C grew the crystalline size from 10-15 nm to 17.7 and 53.6 nm, respectively.[3] | |
| Agglomeration of nanoparticles. | Introduce a capping agent or surfactant. Surfactants like CTAB, Tween 20, or natural polymers such as starch can prevent particle aggregation and control growth.[5][6][7][8] The use of citric acid has been shown to produce particles as small as 5 nm with less agglomeration.[3] | |
| Broad particle size distribution | Rapid changes in reactant concentrations. | Employ a method that allows for more controlled precipitation, such as homogeneous precipitation.[1] The use of acetate can facilitate this by forming Ce(IV)-acetate complexes that stabilize the cerium ions and inhibit rapid hydrolysis.[1] |
| Undesirable particle morphology (e.g., rods instead of spheres) | Incorrect temperature or surfactant to precursor ratio. | Adjust the synthesis temperature. For example, rod-shaped nanoparticles have been produced at temperatures between 70-100 °C using the hydrothermal method.[3] The ratio of surfactant to the cerium precursor can also influence the shape, with changes from spherical to nanorod morphologies observed by varying this ratio.[5] |
Frequently Asked Questions (FAQs)
Q1: How does pH influence the size of ceria nanoparticles synthesized from cerium acetate?
A1: The pH of the reaction solution is a critical factor in controlling the particle size of ceria nanoparticles. Generally, an increase in pH leads to a decrease in particle size. For example, in a hydrothermal synthesis study, increasing the pH from 7 to 11 resulted in a decrease in the average particle size from 35.85 nm to 20.65 nm.[2] This is because a higher pH can lead to a faster nucleation rate relative to the growth rate, resulting in the formation of a larger number of smaller particles. The acetate ion itself can help to create a pH-buffered environment, which allows for more controlled and homogeneous precipitation.[1]
Q2: What is the effect of temperature on the final particle size?
A2: Temperature, particularly the calcination temperature, has a significant impact on the final particle size. Higher temperatures generally lead to an increase in particle size and crystallinity.[3][4] For instance, cerium acetate-derived nanostructures with an initial size of 10-15 nm grew to 17.7 nm after calcination at 500 °C and to 53.6 nm at 1000 °C.[3] Therefore, the calcination temperature must be carefully selected to achieve the desired balance between crystallinity and particle size.
Q3: What is the role of acetate in the synthesis process?
A3: Acetate ions play a multifaceted role in the synthesis of ceria nanoparticles. They can act as a capping agent, influencing the particle morphology.[9] More importantly, acetate can accelerate the growth of crystalline ceria nanoparticles.[10] It is believed to base-catalyze the formation of cerium complexes and promote the formation of Ce-O-Ce bonds, leading to a more efficient synthesis of smaller, more crystalline nanoparticles.[10] Additionally, the formation of Ce(IV)-acetate complexes can stabilize the cerium ions in solution, preventing rapid hydrolysis and leading to a more controlled, homogeneous precipitation process.[1]
Q4: How can I prevent the agglomeration of nanoparticles during synthesis?
A4: The use of surfactants or capping agents is a common and effective strategy to prevent agglomeration and control particle size.[3][6] These molecules adsorb to the surface of the newly formed nanoparticles, creating a protective layer that sterically or electrostatically hinders them from aggregating.[6] Examples of effective agents include citric acid, which has been used to produce particles around 5 nm with minimal agglomeration, and various surfactants like CTAB and Tween 20.[3][7]
Experimental Protocols
General Hydrothermal Synthesis of Ceria Nanoparticles
This protocol is a generalized procedure based on common hydrothermal synthesis methods for ceria nanoparticles.
-
Precursor Solution Preparation: Dissolve cerium acetate hydrate in deionized water to form a solution of the desired concentration (e.g., 0.1 M).
-
pH Adjustment: Adjust the pH of the precursor solution using an appropriate base (e.g., ammonium hydroxide) to the target value. Continuous stirring is essential during this step.
-
Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the desired reaction temperature (e.g., 100-180 °C) for a specific duration (e.g., 12-24 hours).
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed nanoparticles in an oven at a moderate temperature (e.g., 80 °C) for several hours.
-
Calcination (Optional): If higher crystallinity is desired, the dried powder can be calcined in a furnace at a specific temperature (e.g., 400-600 °C) for a few hours. Note that this step will likely increase the particle size.[3][4]
Visualizations
Caption: Experimental workflow for the hydrothermal synthesis of ceria nanoparticles.
Caption: Key synthesis parameters and their general effect on ceria nanoparticle size.
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. journals.sujps.com [journals.sujps.com]
- 3. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijeter.everscience.org [ijeter.everscience.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Ceria nanoparticles: biomedical applications and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Cerium oxide nanoparticles: properties, biosynthesis and biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic insights into the acetate-accelerated synthesis of crystalline ceria nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
preventing agglomeration of nanoparticles synthesized from cerium acetate
Welcome to the technical support center for the synthesis of cerium oxide (CeO₂) nanoparticles from cerium acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during synthesis, with a primary focus on preventing nanoparticle agglomeration.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
Question: My final nanoparticle powder is heavily agglomerated after drying. What went wrong?
Answer: Agglomeration after drying is a common issue stemming from strong van der Waals forces and capillary forces during solvent evaporation. Here are the likely causes and solutions:
-
Cause 1: Inadequate Surface Stabilization. The nanoparticles may lack a sufficient protective layer to prevent them from sticking together once the solvent is removed.
-
Solution: Employ a suitable capping agent during the synthesis, such as citric acid, dextran, or polyvinylpyrrolidone (PVP).[1][2] These molecules adsorb to the nanoparticle surface, creating a steric or electrostatic barrier that prevents close contact and agglomeration.[1] Using biocompatible polymers with hydroxyl groups can also effectively stabilize the nanoparticles.[1]
-
Cause 2: Improper Drying Method. Air drying or oven drying at high temperatures can accelerate agglomeration due to rapid and uneven solvent evaporation.
-
Solution: Consider gentler drying techniques. Lyophilization (freeze-drying) is often the preferred method as it minimizes the compressive forces that cause particles to aggregate.
-
Cause 3: High Temperature During Synthesis or Calcination. Thermal treatment can lead to the growth of crystalline size and subsequent agglomeration.[1]
-
Solution: Optimize the calcination temperature and duration. If your application does not require high crystallinity, a lower temperature may be sufficient and will help preserve the nanoparticle size and dispersion. For instance, thermal treatment of cerium acetate-synthesized nanostructures has been shown to increase crystalline size from 10-15 nm to over 50 nm, with observed agglomeration.[1]
Question: My CeO₂ nanoparticles are precipitating out of the solution immediately after synthesis. How can I improve their colloidal stability?
Answer: Immediate precipitation indicates poor colloidal stability, which is essential for many applications. The stability of nanoparticles in a solution is largely governed by surface charge and surface chemistry.
-
Cause 1: pH is near the Isoelectric Point. Nanoparticles tend to agglomerate and precipitate when their surface charge is near zero (the isoelectric point). At this pH, the repulsive electrostatic forces are minimal.
-
Solution: Adjust the pH of the solution. The pH has a significant effect on the zeta potential, a measure of surface charge.[1] For CeO₂ nanoparticles, adjusting the pH away from the isoelectric point will increase electrostatic repulsion between particles, thereby enhancing stability. For example, one study showed a zeta potential of only 0.58 mV at pH 7, compared to 16.68 mV at pH 6, indicating greater stability at a slightly more acidic pH.[1]
-
Cause 2: High Ionic Strength of the Medium. High concentrations of salts in the solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and leading to agglomeration.
-
Solution: If possible, perform the synthesis in a low ionic strength medium. If salts are necessary for the reaction, consider purifying the nanoparticles after synthesis using methods like dialysis or centrifugation and resuspension in deionized water or a suitable buffer.
-
Cause 3: Insufficient Capping Agent. The concentration of the capping agent may be too low to provide adequate coverage on the nanoparticle surfaces.
-
Solution: Increase the concentration of the capping agent in your synthesis protocol. It is crucial to find the optimal ratio of capping agent to precursor.
Below is a troubleshooting workflow to diagnose the cause of agglomeration.
Frequently Asked Questions (FAQs)
Question: What is the role of a capping agent and how do I choose one?
Answer: A capping agent (or stabilizer) is a molecule that adsorbs to the surface of nanoparticles during their synthesis.[3] Its primary functions are to control particle growth by preventing further nucleation and to prevent agglomeration by providing steric or electrostatic repulsion.[1][3] The choice of capping agent depends on your final application:
-
Citric Acid: Often used to control particle growth and prevent agglomeration. It adsorbs onto the nanoparticle surface, controlling the nucleation process.[1][4]
-
Polymers (Dextran, PVP): These are long-chain molecules that provide a robust steric barrier. They are often used in biomedical applications due to their biocompatibility.[1]
-
Sucrose: A "green" capping agent that is eco-friendly, non-toxic, and low-cost.[5]
Question: How does pH influence the synthesis of CeO₂ nanoparticles?
Answer: The pH of the synthesis environment is a critical parameter that can significantly alter the final properties of the nanoparticles.[6]
-
Particle Size: The average particle size can be controlled by pH. For instance, in a hydrothermal synthesis, increasing the pH from 7 to 11 resulted in a decrease in the average particle size from 35.85 nm to 20.65 nm.[7]
-
Morphology and Surface Area: Altering the pH can change the shape and increase the surface area of the nanoparticles.[1]
-
Surface Charge (Zeta Potential): pH directly affects the surface charge of the nanoparticles, which is crucial for their stability in solution. A higher magnitude of zeta potential (either positive or negative) leads to stronger inter-particle repulsion and less agglomeration.[1]
Question: What synthesis method is best for producing small, well-dispersed nanoparticles from cerium acetate?
Answer: Both co-precipitation and hydrothermal methods are effective. The "best" method often depends on the desired particle characteristics and available equipment.
-
Co-precipitation: This is a relatively simple and common wet chemical method. It involves precipitating cerium hydroxide from a cerium acetate solution, often in the presence of a capping agent, followed by calcination.[5] It allows for good control over particle size by adjusting parameters like precursor concentration, temperature, and pH.
-
Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above the boiling point of water, conducted in a sealed vessel called an autoclave.[8] It can produce highly crystalline and well-defined nanoparticles.[9] Studies have shown that using a cerium acetate precursor in a hydrothermal process can yield well-defined and relatively dispersed particles of around 10-15 nm.[9]
Data Summary
The following tables summarize how key experimental parameters can influence the final characteristics of CeO₂ nanoparticles.
Table 1: Effect of pH on CeO₂ Nanoparticle Size
| Synthesis Method | pH | Average Particle Size (nm) | Reference |
| Hydrothermal | 7 | 35.85 | [7] |
| Hydrothermal | 9 | - | - |
| Hydrothermal | 11 | 20.65 | [7] |
Table 2: Effect of Thermal Treatment on Crystalline Size (Cerium Acetate Precursor)
| Initial Size (nm) | Treatment Temperature (°C) | Treatment Duration (h) | Final Crystalline Size (nm) | Reference |
| 10-15 | 500 | 2 | 17.7 | [1] |
| 10-15 | 1000 | 2 | 53.6 | [1] |
Experimental Protocols
Protocol: Synthesis of Stabilized CeO₂ Nanoparticles via Co-precipitation
This protocol describes a general method for synthesizing CeO₂ nanoparticles using cerium acetate as a precursor and citric acid as a capping agent to minimize agglomeration.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of cerium (III) acetate hydrate in deionized (DI) water.
-
Prepare a 0.1 M solution of citric acid in DI water (or another chosen capping agent).
-
Prepare a 1.0 M solution of a precipitating agent, such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).
-
-
Synthesis:
-
In a beaker, mix the cerium acetate solution and the citric acid solution. The molar ratio of cerium to citric acid may need to be optimized (e.g., 1:1 or 1:2).
-
Place the beaker on a magnetic stirrer and stir vigorously at room temperature.
-
Slowly add the precipitating agent dropwise to the solution. A yellowish-white precipitate of cerium hydroxide will begin to form.
-
Continuously monitor the pH and continue adding the precipitating agent until a target pH of 9-10 is reached. This high pH promotes the formation of small nanoparticles.
-
Allow the resulting suspension to age under continuous stirring for several hours (e.g., 12-24 hours) at room temperature. This aging step allows for the controlled growth and crystallization of the nanoparticles.
-
-
Purification:
-
Transfer the suspension to centrifuge tubes and centrifuge at high speed (e.g., 8000 rpm for 15 minutes) to pellet the nanoparticles.
-
Discard the supernatant.
-
Resuspend the pellet in DI water and sonicate briefly to redisperse the particles.
-
Repeat the centrifugation and washing steps at least three times with DI water, followed by two washes with ethanol to remove residual impurities and water.
-
-
Drying:
-
After the final wash, resuspend the nanoparticle pellet in a minimal amount of DI water.
-
Freeze the suspension at -80°C and then lyophilize (freeze-dry) for 48 hours to obtain a fine, non-agglomerated powder.
-
-
Characterization:
-
The synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and Dynamic Light Scattering (DLS) to assess the hydrodynamic size and agglomeration state in a suspension.
-
References
- 1. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of particle size, oxidation state and capping agent of different cerium dioxide nanoparticles on the phosphate-induced transformations at different pH and concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green mediated synthesis of cerium oxide nanoparticles by using Oroxylum indicum for evaluation of catalytic and biomedical activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04132A [pubs.rsc.org]
- 4. Research Portal [iro.uiowa.edu]
- 5. ijrat.org [ijrat.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.sujps.com [journals.sujps.com]
- 8. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Optimizing Calcination Temperature for Cerium Oxide from Cerium Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cerium oxide (CeO₂) nanoparticles from a cerium acetate precursor via calcination.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of the final cerium oxide product?
A1: Pure cerium oxide nanoparticles are typically a pale yellow-white powder.[1]
Q2: At what temperature does cerium acetate decompose to form cerium oxide?
A2: The thermal decomposition of cerium(III) acetate hydrate to cerium(IV) oxide is a multi-step process. Dehydration of the acetate hydrate typically occurs between 70°C and 200°C. The anhydrous cerium acetate then decomposes to form cerium oxide at temperatures ranging from 300°C to 700°C.[2] In a dry air atmosphere, the decomposition reaction can be complete at around 330°C.
Q3: How does calcination temperature affect the properties of the resulting cerium oxide nanoparticles?
A3: Calcination temperature has a significant impact on the physicochemical properties of CeO₂ nanoparticles. Generally, increasing the calcination temperature leads to:
-
Increased Crystallinity: Higher temperatures provide the energy for atoms to arrange into a more ordered crystal lattice.
-
Increased Crystallite and Particle Size: Higher temperatures promote grain growth, resulting in larger crystallites and particles.[2][3]
-
Decreased Surface Area: As particle size increases, the specific surface area of the powder decreases.
-
Morphological Changes: High temperatures can lead to sintering and agglomeration of particles.[3]
Q4: What are the intermediate products formed during the thermal decomposition of cerium acetate?
A4: The thermal decomposition of cerium(III) acetate hydrate in an inert atmosphere is complex and involves the formation of several intermediate products. These can include anhydrous cerium acetate, cerium oxy-acetate species (such as Ce₂O(CH₃CO₂)₄ and Ce₂O₂(CH₃CO₂)₂), and cerium oxycarbonate (Ce₂O₂CO₃) before the final formation of cerium(IV) oxide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete conversion to CeO₂ (presence of intermediate phases) | Calcination temperature is too low or the duration is too short. | Increase the calcination temperature to at least 400°C and/or extend the calcination time to ensure complete decomposition of the cerium acetate and any intermediate compounds. Consider performing the calcination in an oxygen-containing atmosphere (e.g., air) to facilitate oxidation to CeO₂. |
| Final product is not a fine powder (hard agglomerates) | Calcination temperature is too high, leading to excessive sintering. The heating or cooling rate is too fast. | Optimize the calcination temperature by testing a range of lower temperatures (e.g., 400°C, 500°C, 600°C) to find the balance between complete conversion and minimal agglomeration.[3] Use a slower heating and cooling ramp rate in the furnace to minimize thermal shock and reduce the formation of hard agglomerates. |
| Unexpectedly large particle size | The calcination temperature is too high, promoting significant grain growth. | To obtain smaller nanoparticles, use a lower calcination temperature. For instance, calcination at 500°C has been shown to produce smaller crystallites than at 1000°C.[2] |
| Low surface area of the resulting CeO₂ | High calcination temperature has led to increased particle size and reduced porosity. | Employ a lower calcination temperature. A higher surface area is generally achieved at lower calcination temperatures due to the formation of smaller primary particles. |
| Inconsistent results between batches | Variations in the precursor material (e.g., hydration state of cerium acetate). Inconsistent heating and cooling profiles. Non-uniform temperature distribution within the furnace. | Ensure the precursor, cerium(III) acetate hydrate, is from the same batch and has been stored under consistent conditions. Program the furnace with a precise heating ramp rate, hold time, and cooling rate, and ensure these are identical for all batches. Place the crucible in the same location within the furnace for each run to ensure consistent heat exposure. |
Experimental Protocols
Protocol 1: Synthesis of Cerium Oxide Nanoparticles via Calcination of Cerium Acetate
This protocol outlines the direct calcination of commercially available cerium(III) acetate hydrate to produce cerium oxide nanoparticles.
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Ceramic crucible
-
Muffle furnace
Procedure:
-
Place a known amount of cerium(III) acetate hydrate into a ceramic crucible.
-
Place the crucible in a muffle furnace.
-
Heat the furnace to the desired calcination temperature (e.g., 400°C, 500°C, 600°C, 700°C) at a controlled ramp rate (e.g., 5°C/minute).
-
Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition.
-
Turn off the furnace and allow the sample to cool down to room temperature slowly inside the furnace.
-
Once cooled, remove the crucible and gently grind the resulting pale-yellow powder to break up any soft agglomerates.
-
Store the synthesized cerium oxide nanoparticles in a sealed container.
Data Presentation
The following table summarizes the effect of calcination temperature on the crystallite size of cerium oxide nanoparticles synthesized from a cerium acetate precursor, based on available literature data.
| Calcination Temperature (°C) | Crystallite Size (nm) |
| 500 | 17.7[2] |
| 1000 | 53.6[2] |
Note: This table is based on limited available data for the cerium acetate precursor. Further experimentation is recommended to generate a more comprehensive dataset for a wider range of temperatures.
Visualizations
Experimental Workflow for CeO₂ Synthesis
Caption: Workflow for synthesizing CeO₂ nanoparticles from cerium acetate.
Effect of Calcination Temperature on CeO₂ Crystallite Size
Caption: Effect of calcination temperature on CeO₂ nanoparticle properties.
References
influence of pH on cerium oxide nanoparticle morphology from acetate precursor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cerium oxide (CeO₂) nanoparticles using acetate precursors, with a focus on the influence of pH on nanoparticle morphology.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a transition from octahedral to cubic CeO₂ nanoparticles in our synthesis. What is the primary factor influencing this change?
A1: The transition from octahedral to cubic morphologies in CeO₂ nanoparticles is strongly influenced by the pH of the reaction medium, especially in the presence of acetate molecules.[1] Experimental and computational studies have demonstrated that acetate plays a crucial role in directing this morphological transition by also acting as a pH buffer.[1]
Q2: Why are acetate ions important in the synthesis of CeO₂ nanoparticles, and how do they affect the reaction at different pH levels?
A2: Acetate ions are significant for several reasons. They can act as a capping agent, which influences the nanoparticle morphology.[2] For instance, increasing the pH from 1 to 5 in the presence of acetic acid can cause a shift from truncated octahedra to truncated cubes.[2] In the absence of acetates, only truncated octahedral shapes that tend to aggregate are typically formed.[2] Furthermore, the formation of Ce(IV)-acetate complexes stabilizes aqueous Ce(IV) and inhibits its hydrolysis, particularly at lower pH conditions.[1] This stabilization is weakened during hydrothermal treatment, leading to a more controlled, homogeneous precipitation and the formation of mono-dispersed cubic-shaped nanoparticles.[1]
Q3: Our CeO₂ nanoparticles are aggregating. What could be the cause, and how can we mitigate it?
A3: Aggregation of CeO₂ nanoparticles can be influenced by the pH and the presence of stabilizing agents. At low pH, nanoparticles can form a stable dispersion with no evidence of aggregation over long periods.[2] However, an increase in pH can reduce the electrostatic repulsion between particles, leading to aggregation.[3] Using a capping agent like citric acid can help control the nucleation process and result in less agglomeration.[4] The presence of acetate can also lead to more controlled precipitation and mono-dispersed nanoparticles.[1]
Q4: We are not achieving the desired nanoparticle morphology. What are the key synthesis parameters we should be controlling?
A4: The morphology of CeO₂ nanoparticles is highly sensitive to several synthesis parameters. Key factors to control include:
-
pH: As discussed, pH is a critical factor that can direct the shape of the nanoparticles (e.g., spherical, rod-like, cubic, octahedral).[5]
-
Precursor Type: While this guide focuses on acetate, it's important to note that different cerium precursors (e.g., nitrate, hydroxide) can yield different results.[4]
-
Temperature: Synthesis temperature, including calcination temperature, can influence the crystalline size and catalytic activity of the nanoparticles.[4]
-
Capping Agents/Additives: The presence and concentration of capping agents like acetate or citric acid are crucial for controlling particle size and shape.[2][4]
-
Method of Synthesis: Different methods such as precipitation, hydrothermal synthesis, and microemulsion will inherently produce nanoparticles with different characteristics.[4]
Q5: How does pH generally affect the size of the synthesized CeO₂ nanoparticles?
A5: The pH of the synthesis solution can have a direct impact on the final particle size. For instance, in a hydrothermal synthesis, increasing the pH from 7 to 11 has been shown to decrease the average particle size from 35.85 nm to 20.65 nm.[6] This is often accompanied by a blue shift in the UV-Vis absorption peak, which is indicative of a decrease in particle size.[6]
Quantitative Data Summary
The following table summarizes the influence of pH on the morphology and size of cerium oxide nanoparticles synthesized from acetate and other precursors as reported in the literature.
| Precursor | Synthesis Method | pH Range | Resulting Morphology | Average Particle Size | Reference |
| Cerium Nitrate with Acetic Acid | Not Specified | 1 to 5 | Truncated Octahedra to Truncated Cubes | Not Specified | [2] |
| Cerium Nitrate with Ammonia | Precipitation | Acidic | Spherical | Not Specified | [5] |
| Cerium Nitrate with Ammonia | Precipitation | Neutral | Spherical and Rod-like | Not Specified | [5] |
| Cerium Nitrate with Ammonia | Precipitation | Alkaline | Rod-like | Not Specified | [5] |
| Cerium Hydroxide/Acetate | Hydrothermal | 4 (Acidic) and 10 (Basic) | Cubic | 5-15 nm | [4] |
| Not Specified | Hydrothermal | 7 to 11 | Not specified, but size decreased with increasing pH | 35.85 to 20.65 nm | [6] |
Experimental Protocols
Below is a generalized methodology for the hydrothermal synthesis of cerium oxide nanoparticles using a cerium acetate precursor, based on common experimental practices.
Objective: To synthesize CeO₂ nanoparticles with controlled morphology by varying the pH.
Materials:
-
Cerium (III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)
-
Deionized water
-
Ammonium hydroxide (NH₄OH) or Acetic acid (CH₃COOH) for pH adjustment
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of cerium (III) acetate hydrate in deionized water to achieve the desired molar concentration. Stir the solution until the precursor is completely dissolved.
-
pH Adjustment: Adjust the pH of the precursor solution to the target value (e.g., 4, 7, 10) by dropwise addition of either acetic acid (to lower the pH) or ammonium hydroxide (to raise the pH) while continuously stirring.
-
Hydrothermal Treatment: Transfer the pH-adjusted solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 100-200 °C) for a defined duration (e.g., 12-24 hours).
-
Cooling and Collection: After the hydrothermal treatment, allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the precipitate by centrifugation or filtration. Wash the collected nanoparticles multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed nanoparticles in an oven at a moderate temperature (e.g., 60-80 °C) for several hours to obtain the final CeO₂ nanoparticle powder.
-
Characterization: Characterize the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for morphology and size analysis, X-ray Diffraction (XRD) for crystal structure determination, and UV-Vis Spectroscopy for optical properties.
Visualizations
Caption: Influence of pH and Acetate on CeO₂ Nanoparticle Morphology.
Caption: Experimental Workflow for CeO₂ Nanoparticle Synthesis.
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.sujps.com [journals.sujps.com]
troubleshooting impurities in cerium(III) acetate hydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cerium(III) acetate hydrate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cerium(III) acetate hydrate, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: The final product is a pale yellow or off-white powder instead of the expected white crystals. What is the likely cause and how can I fix it?
Answer: A yellowish tint in the final product often indicates the presence of cerium(IV) species or iron impurities.
-
Cause 1: Oxidation of Cerium(III). Cerium(III) can be oxidized to cerium(IV) by atmospheric oxygen, especially at elevated temperatures in a neutral or slightly basic solution.
-
Solution 1: Ensure the reaction is carried out in a slightly acidic medium by using a stoichiometric excess of acetic acid. Purging the reaction vessel with an inert gas like nitrogen or argon can also minimize oxidation.
-
Cause 2: Iron Impurities. Iron is a common impurity in rare earth starting materials. Even trace amounts of iron(III) can impart a yellow color to the product.
-
Solution 2: Use high-purity cerium(III) carbonate as a starting material. If the purity of the starting material is uncertain, it can be purified by dissolving it in nitric acid, adjusting the pH to hydrolyze and precipitate iron hydroxides, filtering, and then re-precipitating cerium(III) carbonate with a high-purity carbonate source like ammonium bicarbonate.[1][2]
Question 2: The reaction between cerium(III) carbonate and acetic acid is very slow or incomplete. What are the possible reasons?
Answer: Incomplete or slow reaction rates are typically due to insufficient temperature, inadequate mixing, or the quality of the starting material.
-
Cause 1: Low Reaction Temperature. The dissolution of cerium(III) carbonate in acetic acid is an endothermic process and proceeds more efficiently at elevated temperatures.
-
Solution 1: Heat the reaction mixture to between 60°C and 80°C to increase the reaction rate.[1]
-
Cause 2: Poor Mixing. If the cerium(III) carbonate is not adequately suspended in the acetic acid solution, the reaction will be slow due to limited surface area contact.
-
Solution 2: Employ vigorous and continuous stirring throughout the reaction to ensure a homogenous suspension of the cerium(III) carbonate.
-
Cause 3: Low-Quality Cerium(III) Carbonate. The reactivity of cerium(III) carbonate can be affected by its physical properties, such as particle size and density.
-
Solution 3: If possible, use a finely powdered form of cerium(III) carbonate to maximize the reactive surface area.
Question 3: During crystallization, an oil or sticky precipitate forms instead of crystals. What is happening and how can it be prevented?
Answer: The formation of an oil, a phenomenon known as "oiling out," or a sticky precipitate suggests that the solution is supersaturated or that impurities are inhibiting proper crystal formation.
-
Cause 1: Supersaturation. If the solution is cooled too rapidly or if too much solvent has been evaporated, the concentration of the cerium(III) acetate may exceed the saturation point at a temperature above its melting point in the solvent system, causing it to separate as a liquid.
-
Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (deionized water) and allow the solution to cool more slowly. Placing the crystallization vessel in a water bath that is allowed to cool to room temperature can promote slower, more controlled crystal growth.
-
Cause 2: Presence of Impurities. Impurities can disrupt the crystal lattice formation, leading to an amorphous or oily precipitate.
-
Solution 2: If the problem persists, consider purifying the cerium(III) acetate solution before crystallization. This can be done by treating the solution with activated charcoal to remove organic impurities, followed by filtration. Recrystallization of the obtained solid is another effective purification step.
Question 4: The final product yield is lower than expected. What are the potential causes of product loss?
Answer: Low yields can result from an incomplete reaction, losses during transfers and filtration, or leaving too much product in the mother liquor after crystallization.
-
Cause 1: Incomplete Reaction. If the reaction between cerium(III) carbonate and acetic acid does not go to completion, the yield will be reduced.
-
Solution 1: Ensure the reaction is complete by observing the cessation of CO2 evolution (bubbling). Using a slight excess of cerium(III) carbonate can also help drive the reaction to completion, with the unreacted solid being easily removed by filtration.[1]
-
Cause 2: Losses During Handling. Product can be lost during transfers between vessels and on filtration media.
-
Solution 2: Rinse all glassware and the filter cake with a small amount of the crystallization solvent (cold deionized water) to recover as much product as possible.
-
Cause 3: High Solubility in the Mother Liquor. Cerium(III) acetate has some solubility in water, so a significant amount of product can remain in the mother liquor after the first crystallization.
-
Solution 3: To increase the yield, the mother liquor can be concentrated by evaporation and a second crop of crystals can be collected. Be aware that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of cerium(III) acetate hydrate?
A1: The most common laboratory-scale synthesis involves the reaction of cerium(III) carbonate with acetic acid in an aqueous solution.[3]
Q2: What are the common impurities found in cerium(III) acetate hydrate?
A2: Common impurities can include other rare earth elements present in the cerium starting material, non-rare earth metals such as iron, silicon, and calcium, and anions like chlorides and sulfates.[2] Unreacted starting materials and basic cerium(III) acetate are also potential impurities.[3]
Q3: How can I confirm the identity and purity of my synthesized cerium(III) acetate hydrate?
A3: Several analytical techniques can be used:
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the product.
-
Thermogravimetric Analysis (TGA): To determine the degree of hydration and the decomposition profile.
-
Inductively Coupled Plasma (ICP) Spectroscopy: To quantify the concentration of cerium and detect metallic impurities.
-
Ion Chromatography: To detect and quantify anionic impurities like chloride and sulfate.
Q4: What is the role of pH during the synthesis?
A4: While not always explicitly controlled with a buffer, maintaining a slightly acidic pH by using an adequate amount of acetic acid is important to prevent the hydrolysis of cerium(III) ions, which could lead to the formation of basic cerium acetates or cerium hydroxides.
Q5: How should I dry the final product?
A5: The product should be dried at a relatively low temperature (e.g., 90-95°C) to avoid the loss of water of hydration and to prevent decomposition.[2] Drying in a vacuum oven is also a suitable method.
Data Presentation
Table 1: Purity of Cerium(III) Acetate Hydrate from Commercial Suppliers
| Supplier | Purity (REO basis) | Trace Metal Impurities (ppm) |
| Sigma-Aldrich | 99.9% | < 1500 |
| ProChem, Inc. | 99.9% | Not specified |
| Ereztech | 99.99% | Not specified |
Note: REO refers to Rare Earth Oxide basis.
Experimental Protocols
Protocol 1: Synthesis of Cerium(III) Acetate Hydrate from Cerium(III) Carbonate
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a heating mantle, add a calculated amount of 50% acetic acid solution.[3]
-
Addition of Reactant: While stirring, slowly add a slight excess of cerium(III) carbonate powder to the acetic acid solution at room temperature. The addition should be slow enough to control the foaming from the evolution of carbon dioxide.
-
Reaction: Heat the mixture to 60-80°C and continue stirring until the evolution of CO2 ceases, indicating the completion of the reaction.[1]
-
Filtration: Filter the hot solution to remove any unreacted cerium(III) carbonate and other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals of cerium(III) acetate hydrate. The cooling can be further assisted by placing the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a rinse with ethanol to facilitate drying.
-
Drying: Dry the crystals in an oven at 90-95°C or in a vacuum desiccator.[2]
Protocol 2: Purification of Cerium Starting Material
This protocol is recommended if the purity of the available cerium(III) carbonate is low or unknown.[1][2]
-
Dissolution: Dissolve the impure cerium(III) carbonate in nitric acid to form a solution of cerium(III) nitrate.
-
Hydrolysis of Impurities: Adjust the pH of the solution to a value that precipitates iron(III) hydroxide and other metal hydroxides while leaving cerium(III) nitrate in solution. Typically, this is a slightly acidic to neutral pH.
-
Filtration: Filter the solution to remove the precipitated impurities.
-
Re-precipitation of Cerium Carbonate: Add a solution of high-purity ammonium bicarbonate to the purified cerium(III) nitrate solution to precipitate high-purity cerium(III) carbonate.
-
Isolation: Filter and wash the precipitated cerium(III) carbonate with deionized water.
-
Synthesis of Cerium(III) Acetate: Use the purified cerium(III) carbonate as the starting material in Protocol 1.
Visualizations
Caption: Synthesis Workflow Diagram
Caption: Troubleshooting Flowchart
References
improving the yield of ceria nanoparticles from cerium acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of ceria (CeO₂) nanoparticles from cerium acetate precursors, with a focus on improving the final yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ceria nanoparticles.
Issue 1: Low or No Yield of Ceria Nanoparticles
Possible Causes & Solutions
-
Incomplete Hydrolysis: The conversion of cerium acetate to cerium oxide requires hydrolysis. If the reaction conditions are not optimal, this conversion may be incomplete.
-
Solution: Ensure the pH of the solution is appropriately controlled. The formation of Ce(IV)-acetate complexes can inhibit hydrolysis at lower pH, while a controlled increase in pH can promote it.[1] Consider hydrothermal treatment, which can weaken the stability of Ce(IV) ions and encourage homogeneous precipitation.[1]
-
-
Suboptimal Acetate Concentration: The concentration of acetate ions plays a crucial role in the reaction kinetics.
-
Incorrect Temperature: Temperature influences reaction rates and the formation of nanoparticles.
-
Solution: Synthesis temperature is a critical parameter. For precipitation methods, temperatures are often controlled in ranges like 50-80°C.[3][4] For hydrothermal methods, higher temperatures can promote crystallinity and formation.[5] Ensure your experimental temperature aligns with established protocols for the desired outcome.
-
Issue 2: Poor Crystallinity of the Nanoparticles
Possible Causes & Solutions
-
Insufficient Thermal Treatment (Calcination): As-synthesized particles are often amorphous or poorly crystalline.
-
Low Acetate to Cerium Ratio: The presence of acetate has been shown to not only increase yield but also enhance the crystallinity of the resulting nanoparticles.[2]
-
Solution: Experiment with increasing the molar ratio of acetate in your reaction mixture. This can promote the formation of Ce-O-Ce bonds, leading to more crystalline structures.[2]
-
Issue 3: Particle Agglomeration
Possible Causes & Solutions
-
Lack of Stabilizing Agent: Without a capping or stabilizing agent, nanoparticles have a high surface energy and tend to aggregate to minimize it.[5][8]
-
Inappropriate pH: The surface charge of nanoparticles is dependent on the pH of the solution, which affects their stability against aggregation.[11]
-
Solution: Adjust and monitor the pH of the reaction. A study noted that the zeta potential, an indicator of stability, was significantly different at pH 6, 7, and 9, demonstrating the impact of pH on particle surface charge.[5]
-
Issue 4: Undesirable Particle Size or Morphology
Possible Causes & Solutions
-
Incorrect pH Control: The morphology of ceria nanoparticles can be highly sensitive to the pH during synthesis.
-
Solution: Precisely control the pH. For instance, increasing the pH from 1 to 5 in the presence of acetate has been shown to shift nanoparticle morphology from truncated octahedra to truncated cubes.[12] In other methods, increasing the pH up to 12 was found to decrease the size of spherical nanoparticles.[5]
-
-
Inadequate Capping Agent: The type and concentration of the capping agent can direct the shape and size of the nanoparticles.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of acetate in improving the yield of ceria nanoparticles?
Acetate plays a multifaceted role in the synthesis. It can act as a pH buffer and form complexes with Ce(IV) ions, which stabilizes them and allows for a more controlled, homogeneous precipitation during hydrothermal treatment.[1] Furthermore, acetate has been shown to catalyze the formation of Ce-O-Ce bonds, which significantly accelerates the growth of crystalline ceria nanoparticles and can increase the reaction yield dramatically.[2]
Q2: How does pH influence the synthesis process?
The pH is a critical parameter that affects several aspects of the synthesis:
-
Morphology: Different pH levels can lead to different nanoparticle shapes, such as cubes or octahedra.[12]
-
Particle Size: Generally, increasing the pH in precipitation methods can lead to smaller nanoparticles.[5]
-
Surface Charge: pH alters the surface charge of the nanoparticles, which in turn affects their stability in solution and tendency to aggregate.[11]
-
Reaction Kinetics: The hydrolysis of cerium precursors is highly dependent on pH.[1]
Q3: What is the effect of temperature and calcination on the final product?
Temperature has a significant impact on the nanoparticles' properties:
-
Synthesis Temperature: The temperature during the initial reaction can influence morphology. For example, in one study, increasing the temperature changed the nanoparticle shape from cubic to hexagonal.[5]
-
Calcination Temperature: Post-synthesis calcination is crucial for improving crystallinity.[6] Increasing the calcination temperature generally leads to an increase in the crystallite size as the particles become more ordered.[5][13]
Q4: What are capping agents and why are they important?
Capping agents are molecules, often surfactants or polymers, that adsorb to the surface of nanoparticles during their formation.[8][9] They are important for several reasons:
-
Preventing Agglomeration: They provide a protective layer that prevents nanoparticles from sticking together.[5]
-
Controlling Growth: They can limit the final size of the nanoparticles by physically hindering the addition of more precursor ions to the particle surface.[8]
-
Directing Morphology: Certain capping agents can selectively bind to specific crystal faces, promoting growth on other faces and thereby controlling the final shape.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments.
Table 1: Effect of Acetate to Cerium Ratio on Nanoparticle Yield
| Molar Ratio (Lithium Acetate : Cerium Nitrate) | Reaction Time | Yield (by Cerium Content) |
| 0 : 1 (Control) | 30 min | ~11.6% |
| Increased Ratio | 30 min | up to 90.1% |
Data adapted from an ozone-mediated synthesis method where lithium acetate was added to a cerium nitrate precursor.[2]
Table 2: Influence of Calcination Temperature on Crystallite Size
| Precursor | Calcination Temperature | Initial Size Range | Final Crystallite Size |
| Cerium Hydroxide | 500 °C | 5-6 nm | 8.8 nm |
| Cerium Hydroxide | 1000 °C | 5-6 nm | 47.4 nm |
| Cerium Acetate | 500 °C | 10-15 nm | 17.7 nm |
| Cerium Acetate | 1000 °C | 10-15 nm | 53.6 nm |
Data from a study comparing cerium precursors under hydrothermal treatment.[5]
Experimental Protocols & Workflows
General Protocol: Co-Precipitation Method for Ceria Nanoparticles
This protocol is a generalized example based on common co-precipitation methods.[6][14] Researchers should optimize concentrations, volumes, and temperatures for their specific needs.
Materials:
-
Cerium(III) precursor (e.g., Cerium Nitrate Hexahydrate, Cerium Acetate)
-
Precipitating agent (e.g., Sodium Hydroxide, Ammonium Hydroxide)
-
Capping agent (optional, e.g., CTAB, PVP)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare Precursor Solution: Dissolve the cerium precursor in deionized water to a desired molarity (e.g., 0.1 M). If using a capping agent, it can be dissolved in this solution.
-
Prepare Base Solution: Dissolve the precipitating agent in deionized water (e.g., 2 M NaOH).
-
Precipitation: Heat the base solution to a specific temperature (e.g., 60-80°C) with constant stirring. Add the cerium precursor solution dropwise to the hot base solution. A precipitate should form immediately.[6]
-
Aging: Continue stirring the mixture at temperature for a set period (e.g., 1-2 hours) to allow the particles to mature.
-
Washing: Centrifuge the suspension to separate the precipitate. Discard the supernatant and wash the precipitate multiple times with deionized water and ethanol to remove residual ions.
-
Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 100°C) until all solvent has evaporated.
-
Calcination: Transfer the dried powder to a muffle furnace and calcine at a higher temperature (e.g., 400-600°C) for several hours to improve crystallinity. The result is a fine, pale-yellow powder of ceria nanoparticles.[7]
Visualized Workflows and Logic
References
- 1. pure.hud.ac.uk [pure.hud.ac.uk]
- 2. Mechanistic insights into the acetate-accelerated synthesis of crystalline ceria nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of nanoceria for electrochemical sensing applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00637A [pubs.rsc.org]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijeter.everscience.org [ijeter.everscience.org]
- 7. Revealing the Effect of Synthesis Conditions on the Structural, Optical, and Antibacterial Properties of Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 10. oxford-abstracts.s3.amazonaws.com [oxford-abstracts.s3.amazonaws.com]
- 11. Efficacy of Green Cerium Oxide Nanoparticles for Potential Therapeutic Applications: Circumstantial Insight on Mechanistic Aspects [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]
Technical Support Center: Scaling Up Cerium Acetate-Based Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up cerium acetate-based synthesis of cerium oxide nanoparticles.
Troubleshooting Guide
This guide addresses common challenges encountered during the scale-up of cerium acetate-based synthesis methods.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Yield | - Incomplete reaction.[1][2] - Suboptimal temperature or reaction time. | - Increase the molar ratio of acetate to cerium precursor. Studies have shown that increasing the acetate to cerium nitrate ratio can significantly increase the reaction yield.[1][2] - Optimize the reaction temperature and duration for the specific synthesis method. |
| Large Particle Size | - Low acetate to cerium ratio.[1] - High reaction temperature or prolonged reaction time leading to particle growth.[3] - Inefficient mixing at larger scales. | - Increase the molar ratio of acetate to the cerium precursor. The carboxylate groups from the acetate can bind to the surface of the nanocrystals, limiting their growth.[1] - Carefully control the reaction temperature and time to favor nucleation over particle growth. - Ensure efficient and homogenous mixing in the reactor to maintain uniform reaction conditions. |
| Wide Particle Size Distribution (Polydispersity) | - Inhomogeneous nucleation and growth conditions. - Inefficient mixing. - Fluctuations in temperature or pH during synthesis. | - Improve mixing efficiency to ensure uniform precursor and reagent concentrations throughout the reactor. - Implement precise control over temperature and pH throughout the synthesis process. - Consider a two-stage process: a rapid nucleation step at a lower temperature followed by a controlled growth phase at a higher temperature. |
| Particle Agglomeration | - Unfavorable pH conditions.[4][5] - Insufficient surface stabilization.[4] - High particle concentration. | - Adjust the pH of the reaction mixture. The surface charge of cerium oxide nanoparticles is highly dependent on pH, and adjusting it can increase electrostatic repulsion between particles.[4] - Introduce capping agents or surfactants (e.g., citric acid, PVP) to the synthesis. These molecules adsorb to the nanoparticle surface, providing steric hindrance that prevents agglomeration.[4][6] - Optimize the concentration of the cerium precursor to avoid excessively high particle densities. |
| Batch-to-Batch Inconsistency | - Variations in raw material quality (e.g., hydration state of cerium acetate). - Inconsistent process parameters (temperature, pH, mixing speed, addition rates).[7][8] - Inadequate cleaning of the reactor between batches. | - Implement strict quality control for all raw materials.[7] - Standardize and precisely control all synthesis parameters.[7] Automate reagent addition and temperature control where possible. - Establish and follow a rigorous cleaning protocol for all equipment. |
| Undesirable Nanoparticle Morphology | - Incorrect pH.[9][10] - Inappropriate choice of capping agent or solvent.[9] - Suboptimal reaction temperature. | - The pH of the synthesis solution can direct the final morphology of the nanoparticles. For instance, acidic conditions may favor the formation of spherical particles, while neutral or basic conditions can lead to rod-like or cubic structures.[10] - The presence of acetate ions has been shown to influence the transition from octahedral to cubic morphologies.[11] - Experiment with different capping agents, as their selective adsorption to different crystal facets can control the final particle shape.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of acetate in the synthesis of cerium oxide nanoparticles?
A1: Acetate plays a crucial role in controlling the size, morphology, and yield of cerium oxide nanoparticles. The acetate ions can act as a capping agent, binding to the surface of the growing nanocrystals and limiting their growth, which often results in smaller particle sizes.[1] Additionally, acetate can influence the reaction kinetics, leading to a significant increase in the overall yield of the synthesis.[1][2] It has also been shown to play a role in directing the final morphology of the nanoparticles, with evidence suggesting it can favor the formation of cubic structures.[11]
Q2: How does pH affect the characteristics of the synthesized cerium oxide nanoparticles?
A2: The pH of the synthesis solution is a critical parameter that influences particle size, morphology, and stability against agglomeration. Generally, an increase in pH (more basic conditions) can lead to a decrease in particle size.[12][13] The morphology of the nanoparticles is also highly dependent on pH; for example, spherical particles may be formed in acidic solutions, while rod-like or cubic structures can be obtained under neutral or alkaline conditions.[10] Furthermore, the surface charge of the nanoparticles is pH-dependent, which affects their colloidal stability and tendency to agglomerate.[4]
Q3: What are the main challenges when scaling up from a lab-scale batch to a larger industrial-scale production?
A3: The main challenges in scaling up cerium acetate-based synthesis include:
-
Heat and Mass Transfer: Ensuring uniform temperature and concentration of reactants throughout a large reactor is more difficult than in a small flask. Inefficient mixing can lead to a broad particle size distribution and inconsistent product quality.
-
Reproducibility: Maintaining consistency from batch to batch is a significant challenge. Minor variations in raw materials or process parameters that are negligible at the lab scale can have a substantial impact on the final product at a larger scale.[7][8]
-
Agglomeration: At higher concentrations typical of industrial production, the nanoparticles have a greater tendency to agglomerate. Preventing this requires careful control of pH and the effective use of dispersants or capping agents.[6]
-
Downstream Processing: Isolating and purifying large quantities of nanoparticles, including washing and drying steps, without inducing irreversible agglomeration can be challenging.
Q4: Can you recommend a starting point for a hydrothermal synthesis protocol using cerium acetate?
A4: A general starting point for a hydrothermal synthesis of cerium oxide nanoparticles using cerium acetate is as follows. Please note that optimization will be required for your specific application and scale.
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific experimental requirements and safety considerations.
Materials:
-
Cerium(III) acetate hydrate
-
Deionized water
-
pH-adjusting solution (e.g., ammonium hydroxide or acetic acid)
Procedure:
-
Prepare an aqueous solution of cerium(III) acetate at the desired concentration.
-
Adjust the pH of the solution to the target value (e.g., acidic for smaller particles, or basic for different morphologies).[4]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to the desired reaction temperature (e.g., 100-250°C) for a specific duration (e.g., 6-24 hours).[14]
-
Allow the autoclave to cool down to room temperature.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product, typically in an oven at a moderate temperature (e.g., 60-80°C).
Quantitative Data
Table 1: Effect of Acetate to Cerium Ratio on Nanoparticle Size and Reaction Yield
| LiOAc : Ce(NO₃)₃ Molar Ratio | Average Particle Size (nm) | Reaction Yield (%) |
| 0 : 1 | 2.3 | ~10 |
| 1 : 1 | 2.1 | ~40 |
| 2 : 1 | 2.0 | ~65 |
| 3 : 1 | 1.9 | ~80 |
| 5 : 1 | 1.8 | >90 |
Data adapted from a study on ozone-mediated synthesis.[1]
Table 2: Influence of Precursor and Synthesis Conditions on Crystallite Size
| Precursor | Synthesis Duration (h) | Initial Crystallite Size (nm) | Crystallite Size after 500°C Heat Treatment (nm) | Crystallite Size after 1000°C Heat Treatment (nm) |
| Cerium Hydroxide | 24 | 5-6 | 8.8 | 47.4 |
| Cerium Acetate | 24 | 10-15 | 17.7 | 53.6 |
Data from a hydrothermal synthesis study at 250°C.[4]
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Cerium Oxide Nanoparticles
This protocol describes a general method for synthesizing cerium oxide nanoparticles using cerium(III) acetate via a sol-gel route with a stabilizing agent.
Materials:
-
Cerium(III) acetate hydrate
-
Deionized water
-
Ethanol
-
Stabilizer (e.g., Dimethyloctylamine - DMOA)
Procedure:
-
Dissolve cerium(III) acetate in deionized water to create a 0.05 M solution.
-
With stirring, add ethanol to the solution (volume ratio of water to ethanol of 10:1).
-
Add the stabilizer (DMOA) to the reaction mixture with a molar ratio of stabilizer to cerium of 1:1.
-
Maintain the reaction at 80°C with continuous stirring.
-
Evaporate the solvents at 90°C until a gel is formed.
-
Dry the gel in an oven at 100°C for 12 hours to obtain a xerogel.
-
Calcine the xerogel in a furnace at 500°C for 4 hours to yield the final cerium oxide nanoparticles.[15]
Protocol 2: Co-precipitation Synthesis of Cerium Oxide Nanoparticles
This protocol outlines a basic co-precipitation method for producing cerium oxide nanoparticles.
Materials:
-
Cerium(III) nitrate hexahydrate (as an alternative precursor, but the principles apply to cerium acetate)
-
Potassium carbonate
-
Deionized water
Procedure:
-
Prepare an aqueous solution of the cerium salt and a separate aqueous solution of potassium carbonate.
-
Slowly add both solutions dropwise to a stirred vessel containing deionized water.
-
Maintain a constant pH of 6 during the precipitation process.
-
A white precipitate of cerium(III) carbonate will form.
-
Dry the resulting precipitate at 65°C for 2 hours.
-
Age the dried product at 220°C for 2.5 hours.
-
Finally, calcine the aged product at 600°C for 3 hours to obtain cerium oxide nanoparticles.[16]
Visualizations
Caption: General experimental workflow for cerium acetate-based nanoparticle synthesis.
References
- 1. Mechanistic insights into the acetate-accelerated synthesis of crystalline ceria nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Cerium oxide nanoparticles: Synthesis methods and applications in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To Effectively Control The Agglomeration Of Nanoparticle Powders [satnanomaterial.com]
- 7. Characterization of Nanoparticle Batch-To-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. journals.sujps.com [journals.sujps.com]
- 13. apsacollege.com [apsacollege.com]
- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 15. d-nb.info [d-nb.info]
- 16. Synthesis of Cerium Oxide (CeO2) nanoparticles using simple CO-precipitation method [scielo.org.mx]
Technical Support Center: Optimizing Cerium-Catalyzed Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing cerium compounds, such as cerium acetate, in the catalytic oxidation of benzyl alcohols. The information is centered around a well-documented photocatalytic system that uses a common cerium salt as the catalyst precursor.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in this reaction?
A1: While cerium acetate can be used, many protocols utilize readily available precursors like cerium(III) chloride heptahydrate (CeCl₃·7H₂O). The proposed mechanism suggests that the active catalytic species is a Ce(III) alkoxide, formed in situ from the reaction of the cerium salt with the benzyl alcohol substrate. This Ce(III) species is then oxidized to a Ce(IV) complex as part of the catalytic cycle.[1][2]
Q2: Why is a base, such as sodium bicarbonate (NaHCO₃), required?
A2: The base likely facilitates the formation of the cerium(III) alkoxide intermediate by deprotonating the alcohol. This is a crucial step for initiating the catalytic cycle.
Q3: What is the role of the blue LED light in this reaction?
A3: The blue LED light is essential for the photolysis of the Ce(IV)-alkoxide complex. This light-induced step regenerates the Ce(III) catalyst and produces a benzyloxy radical, which then proceeds to form the final aldehyde product.[1][2]
Q4: Can I use other solvents for this reaction?
A4: Acetonitrile (CH₃CN) is reported as an effective solvent for this transformation.[2][3] While other polar aprotic solvents might be viable, significant deviation from the recommended solvent may require re-optimization of the reaction conditions.
Q5: Is this catalytic system sensitive to air and moisture?
A5: The reaction utilizes molecular oxygen from the air as the terminal oxidant, so it is not sensitive to air.[1][2] However, like many catalytic systems, the presence of excess water could potentially interfere with the catalyst's activity, though the use of hydrated cerium salts suggests a high degree of tolerance.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows very low conversion of the benzyl alcohol starting material, even after the recommended reaction time. What are the possible causes?
-
Answer:
-
Inactive Catalyst: Ensure the cerium salt used is of appropriate purity. While this system is robust, impurities could potentially poison the catalyst.
-
Insufficient Light Source: Verify that the blue LED light source is functioning correctly and providing adequate irradiation to the reaction mixture. The photocatalytic step is critical for catalyst turnover.[2]
-
Temperature Deviation: The optimal temperature for this reaction is reported to be 50 °C.[2][3] Significantly lower temperatures may result in slower reaction kinetics.
-
Base Inefficiency: Check that the base (e.g., NaHCO₃) has been added in the correct stoichiometric amount (10 mol %). An insufficient amount of base can hinder the formation of the active catalyst.[2]
-
Issue 2: Low Yield of the Desired Aldehyde Product
-
Question: I am observing product formation, but the isolated yield is significantly lower than expected. What factors could be contributing to this?
-
Answer:
-
Substrate Electronics: Benzyl alcohols with electron-donating groups have been observed to produce lower yields compared to those with electron-withdrawing groups.[1][2] This is an inherent limitation of the substrate's reactivity in this system.
-
Steric Hindrance: Bulky substituents on the aromatic ring, particularly in the ortho-position, can sterically hinder the interaction between the alcohol and the cerium catalyst, leading to reduced yields.[2][3]
-
Over-oxidation: Although this method shows good selectivity for the aldehyde, prolonged reaction times or excessive temperatures could potentially lead to the formation of the corresponding benzoic acid.[2] Analyze the crude reaction mixture by techniques like NMR or LC-MS to check for this byproduct.
-
Issue 3: Catalyst Deactivation and Reusability
-
Question: I suspect my catalyst is deactivating. What are common deactivation mechanisms and can the catalyst be regenerated?
-
Answer:
-
Fouling/Poisoning: In heterogeneous catalysis, the catalyst surface can be blocked by byproducts or impurities.[4][5] While the described system is homogeneous, the formation of insoluble cerium species could precipitate the catalyst from the solution.
-
Regeneration: For some cerium-based catalysts used in other applications, regeneration can be attempted by washing with a dilute acid, such as acetic acid, to remove poisoning species.[6] However, for this specific homogeneous system, catalyst recovery and reuse may be challenging without developing a heterogenized version of the catalyst.
-
Data Presentation: Reaction Parameters and Substrate Scope
The following tables summarize the optimized reaction conditions and the reported yields for the photocatalytic oxidation of various benzyl alcohols using a cerium catalyst.
Table 1: Optimized Reaction Conditions
| Parameter | Value |
| Catalyst | CeCl₃·7H₂O (10 mol %) |
| Base | NaHCO₃ (10 mol %) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 50 °C |
| Atmosphere | Air |
| Light Source | Blue LED |
| Reaction Time | 35 - 72 hours |
Table 2: Substrate Scope and Corresponding Yields
| Substrate (Benzyl Alcohol Derivative) | Product (Benzaldehyde Derivative) | Isolated Yield (%) |
| 4-Iodobenzyl alcohol | 4-Iodobenzaldehyde | 65[2] |
| 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | Good Yields |
| 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | Good Yields |
| Benzyl alcohol | Benzaldehyde | 55[1][2] |
| 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | Lower Yields |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | Lower Yields |
| 2,4-Dichlorobenzyl alcohol | 2,4-Dichlorobenzaldehyde | 70[1][3] |
| Thiophene-2-ylmethanol | Thiophene-2-carbaldehyde | 80[1][3] |
Experimental Protocols
Protocol: General Procedure for Photocatalytic Oxidation of Benzyl Alcohol
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the benzyl alcohol substrate (1.0 mmol), cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 0.1 mmol, 10 mol %), and sodium bicarbonate (NaHCO₃, 0.1 mmol, 10 mol %).
-
Solvent Addition: Add acetonitrile (CH₃CN) to achieve the desired concentration (e.g., 0.1 M).
-
Reaction Conditions: Place the reaction vessel in a heating block set to 50 °C and begin vigorous stirring. Irradiate the vessel with a blue LED light source. The reaction is open to the air.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 35-72 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde.
Visualizations
Below are diagrams illustrating the experimental workflow, a troubleshooting decision tree, and the proposed catalytic cycle.
References
- 1. Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones [beilstein-journals.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Cerium(III) Acetate vs. Cerium(III) Nitrate: A Comparative Guide for Ceria Nanoparticle Synthesis
For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in the synthesis of cerium oxide (ceria, CeO₂) nanoparticles, dictating the final material's physicochemical properties and subsequent performance in applications ranging from catalysis to nanomedicine. This guide provides an objective comparison of two common precursors, cerium(III) acetate and cerium(III) nitrate, supported by experimental data to inform precursor selection for tailored ceria nanoparticle synthesis.
Performance Comparison: Physicochemical Properties
The selection of either cerium(III) acetate or cerium(III) nitrate as a precursor significantly influences the resulting ceria nanoparticles' characteristics. The following table summarizes key quantitative data from various studies, highlighting these differences.
| Property | Cerium(III) Acetate Derived Ceria | Cerium(III) Nitrate Derived Ceria | Synthesis Method | Reference |
| Crystallite Size (nm) | 9.1 | 12 | Sol-Gel | [1] |
| Specific Surface Area (m²/g) | 113.1 | 90.8 | Sol-Gel | [1] |
| Crystallite Size (nm) | 17.7 (at 500°C) | 8.8 (at 500°C) | Hydrothermal | [2] |
| Morphology | Larger nanostructures | Smaller nanostructures | Hydrothermal | [3] |
| Decomposition Temperature | Completion around 330°C in air | - | Thermal Decomposition | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are representative experimental protocols for synthesizing ceria nanoparticles using both precursors.
Protocol 1: Sol-Gel Synthesis of Ceria Nanoparticles
This protocol is adapted from a study comparing different cerium precursors.[1]
Materials:
-
Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O) or Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Deionized water
-
Ethanol
-
Dimethyloctylamine (DMOA) as a stabilizer
Procedure:
-
Prepare a 0.05 M solution of the chosen cerium precursor (acetate or nitrate) in deionized water.
-
After stirring, add ethanol to the solution.
-
Add DMOA to the mixture with an initial molar ratio of stabilizer to cerium of 1.
-
The synthesis is carried out at 55°C.
-
The resulting gel is dried and then calcined stepwise at 500°C for 4 hours to obtain ceria nanopowder.
Protocol 2: Hydrothermal Synthesis of Ceria Nanoparticles
This method has been used to investigate the effect of precursors on the final nanoparticle morphology.[2][3]
Materials:
-
Cerium(III) acetate hydrate or Cerium(III) nitrate hexahydrate
-
Deionized water
-
Ammonium hydroxide (for pH adjustment)
Procedure:
-
Prepare an aqueous solution of the selected cerium precursor.
-
Adjust the pH of the solution to a desired level (e.g., acidic pH 4 or basic pH 10) using ammonium hydroxide.[3]
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 100-180°C) for a set duration (e.g., 6-24 hours).
-
After cooling, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried.
-
The dried powder can be further calcined at temperatures like 500°C or 1000°C to control crystallite size.[3]
Visualizing the Chemistry: Decomposition Pathways and Experimental Workflow
To better understand the transformation from precursor to final product and the experimental process, the following diagrams are provided.
References
The Influence of Cerium Precursors on Catalytic Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of the appropriate precursor is a critical first step in the synthesis of high-performance ceria-based catalysts. The choice of the cerium salt significantly influences the physicochemical properties of the final catalytic material, such as its surface area, crystallite size, redox properties, and the concentration of surface oxygen vacancies. These properties, in turn, dictate the catalyst's activity, selectivity, and stability in a given chemical transformation.
This guide provides a comparative analysis of various common cerium precursors used in catalysis. It summarizes key quantitative data from experimental studies, details common synthesis protocols, and visually represents the relationships between precursor choice and catalytic outcomes.
Performance Comparison of Cerium Precursors
The selection of a cerium precursor has a profound impact on the final catalyst's properties and, consequently, its performance. The following table summarizes key quantitative data from various studies, comparing catalysts synthesized from different cerium precursors for specific catalytic reactions.
| Cerium Precursor | Catalyst Synthesis Method | Catalytic Reaction | BET Surface Area (m²/g) | Crystallite Size (nm) | Key Performance Metrics |
| Cerium(III) Nitrate (Ce(NO₃)₃·6H₂O) | Precipitation with Citric Acid | Selective Catalytic Reduction (SCR) of NO with NH₃ | 75.3 | 8.9 | Higher NO conversion and better SO₂ resistance compared to cerium acetate derived catalyst.[1] |
| Cerium Acetate (Ce(CH₃COO)₃·xH₂O) | Precipitation with Citric Acid | Selective Catalytic Reduction (SCR) of NO with NH₃ | 58.6 | 10.2 | Lower catalytic activity and more pronounced deactivation by SO₂ compared to cerium nitrate derived catalyst.[1] |
| Cerium(III) Nitrate (Ce(NO₃)₃) | Co-precipitation | CO Oxidation (in CuO-CeO₂) | 103 | 5.8 | High reducibility and activity due to a high content of Ce³⁺, promoting a synergistic effect with copper. |
| Ammonium Cerium(IV) Nitrate ((NH₄)₂Ce(NO₃)₆) | Co-precipitation | CO Oxidation (in CuO-CeO₂) | 125 | 4.5 | Smaller grain size and higher surface area, but lower reducibility and catalytic activity compared to the Ce(III) precursor. |
| Ammonium Cerium(IV) Nitrate ((NH₄)₂Ce(NO₃)₆) | Precipitation | Total Oxidation of Propane | 136 | - | More active for propane total oxidation due to the formation of a CeO₂·nH₂O precipitate, leading to a higher surface area.[2][3] |
| Cerium(III) Nitrate (Ce(NO₃)₃) | Precipitation | Total Oxidation of Propane | 18 | - | Lower activity attributed to the formation of a Ce₂(OH)₂(CO₃)₂·H₂O precipitate, resulting in a very low surface area.[2][3] |
| Cerium Carbonate (Ce₂(CO₃)₃) | Thermal Decomposition | Decomposition of Organophosphates | 150-200 | 5-10 | High surface area and catalytic activity for the breakdown of biologically relevant organophosphates.[4] |
| Cerium Chloride (CeCl₃·7H₂O) | - | C-C Bond Cleavage and Amination | - | - | Effective photocatalyst for the cleavage and amination of C-C bonds in cycloalkanols under visible light. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of ceria-based catalysts from different precursors. Specific parameters may vary based on the desired final properties of the catalyst.
Precipitation Method (from Cerium Nitrate)
This method is widely used for synthesizing ceria nanoparticles with controlled properties.
-
Precursor: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O).
-
Precipitating Agent: Ammonium hydroxide (NH₄OH) or urea (CO(NH₂)₂).
-
Procedure:
-
Dissolve a calculated amount of cerium(III) nitrate hexahydrate in deionized water to form a clear solution.
-
Slowly add a solution of the precipitating agent (e.g., 1 M NH₄OH) dropwise to the cerium nitrate solution under vigorous stirring.
-
Continue stirring for a specified period (e.g., 2-4 hours) to allow for complete precipitation of cerium hydroxide.
-
The resulting precipitate is then collected by filtration and washed thoroughly with deionized water and ethanol to remove any residual ions.
-
The washed precipitate is dried in an oven at a specific temperature (e.g., 80-100 °C) overnight.
-
Finally, the dried powder is calcined in a furnace at a high temperature (e.g., 400-600 °C) for several hours to obtain the final CeO₂ catalyst. The calcination temperature significantly affects the crystallite size and surface area.
-
Hydrothermal Synthesis (from Cerium Acetate)
This method allows for the synthesis of well-defined nanostructures.
-
Precursor: Cerium acetate hydrate (Ce(CH₃COO)₃·xH₂O).
-
Solvent: A mixture of water and an organic solvent like ethanol or ethylene glycol.
-
Procedure:
-
Dissolve cerium acetate hydrate in the chosen solvent system.
-
The solution is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).
-
After the hydrothermal treatment, the autoclave is cooled down to room temperature.
-
The resulting product is collected by centrifugation or filtration, washed with deionized water and ethanol, and then dried.
-
A final calcination step may be performed to obtain the crystalline CeO₂ catalyst.
-
Thermal Decomposition (from Cerium Carbonate)
This is a straightforward method for producing porous ceria.
-
Precursor: Cerium carbonate hydrate (Ce₂(CO₃)₃·xH₂O).
-
Procedure:
-
Place a known amount of cerium carbonate hydrate in a crucible.
-
The crucible is placed in a muffle furnace.
-
The temperature is ramped up to the desired calcination temperature (e.g., 400-500 °C) at a controlled rate.
-
The precursor is held at this temperature for a specific duration (e.g., 2-4 hours) to ensure complete decomposition into cerium oxide.
-
The furnace is then cooled down to room temperature, and the resulting CeO₂ powder is collected.
-
Visualizing the Process and a Deeper Dive into Precursor Impact
To better understand the experimental workflow and the influence of precursor choice, the following diagrams provide a visual representation.
The choice of precursor directly influences the physicochemical properties of the resulting ceria catalyst, which in turn dictates its catalytic performance. The diagram below illustrates this crucial relationship.
References
A Comparative Guide to the Validation of Cerium Oxidation State in Materials Derived from Cerium Acetate
Cerium, a rare earth element, is of significant interest to researchers in materials science and drug development due to its unique redox properties. It can exist in two stable oxidation states, Ce³⁺ (cerous) and Ce⁴⁺ (ceric), a characteristic that imparts valuable catalytic and antioxidant functionalities to cerium-based materials.[1] The ratio of these two oxidation states at the nanoscale is a critical determinant of the material's properties and performance. Cerium acetate is a commonly utilized precursor for the synthesis of cerium oxide nanoparticles and other cerium-based materials due to its high purity and water solubility.[2] This guide provides a comparative overview of the primary analytical techniques used to validate the cerium oxidation state in materials synthesized from cerium acetate, complete with experimental protocols and supporting data.
Synthesis of Cerium Oxide Nanoparticles from Cerium Acetate
A prevalent method for synthesizing cerium oxide nanoparticles from cerium acetate is the precipitation method. In a typical synthesis, cerium(III) acetate hydrate is dissolved in deionized water. An oxidizing agent and a precipitating agent, such as hydrogen peroxide and ammonium hydroxide respectively, are then added to the solution. The resulting precipitate is then washed, dried, and often calcined at elevated temperatures to yield cerium oxide nanoparticles. The synthesis parameters, such as temperature, pH, and calcination temperature, can significantly influence the final particle size, morphology, and the Ce³⁺/Ce⁴⁺ ratio.
Comparative Analysis of Validation Techniques
The accurate determination of the Ce³⁺/Ce⁴⁺ ratio is crucial for understanding and optimizing the properties of cerium-based materials. The most widely accepted techniques for this purpose are X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Spectroscopy (XAS), and Electron Energy Loss Spectroscopy (EELS).
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is arguably the most common technique for determining the cerium oxidation state.
Experimental Protocol:
-
Sample Preparation: The synthesized cerium-based material is mounted on a sample holder, typically using double-sided adhesive tape. For powders, the sample is pressed into a pellet or onto a clean substrate.
-
Analysis Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber of the XPS instrument.
-
X-ray Source: The sample is irradiated with a monochromatic X-ray beam (commonly Al Kα or Mg Kα).
-
Photoelectron Detection: The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured by an electron analyzer.
-
Spectral Analysis: The Ce 3d core level spectrum is recorded. This spectrum is complex due to spin-orbit splitting (into 3d₅/₂ and 3d₃/₂) and final-state effects. The resulting spectrum is a convolution of peaks corresponding to Ce³⁺ and Ce⁴⁺ states. Deconvolution of the Ce 3d spectrum allows for the quantification of the relative amounts of each oxidation state.[3]
Data Presentation:
| Feature | Description | Reference |
| Ce⁴⁺ Peaks (Binding Energy) | The Ce 3d spectrum for Ce⁴⁺ is characterized by three main final states for both the 3d₅/₂ and 3d₃/₂ components, often labeled as v, v'', v''' and u, u'', u''' respectively. | [4][5] |
| Ce³⁺ Peaks (Binding Energy) | The Ce 3d spectrum for Ce³⁺ shows two main final states for both the 3d₅/₂ and 3d₃/₂ components, labeled as v₀, v' and u₀, u'. | [4][5] |
| Quantification | The relative concentrations of Ce³⁺ and Ce⁴⁺ are determined by calculating the integrated areas of the corresponding deconvoluted peaks. | [3][6] |
Example of XPS Peak Assignments for Cerium Oxides:
| Peak Label | Spin-Orbit Component | Oxidation State | Approximate Binding Energy (eV) |
| v₀ | 3d₅/₂ | Ce³⁺ | 880.5 |
| v' | 3d₅/₂ | Ce³⁺ | 885.0 |
| v | 3d₅/₂ | Ce⁴⁺ | 882.5 |
| v'' | 3d₅/₂ | Ce⁴⁺ | 888.5 |
| v''' | 3d₅/₂ | Ce⁴⁺ | 898.3 |
| u₀ | 3d₃/₂ | Ce³⁺ | 899.5 |
| u' | 3d₃/₂ | Ce³⁺ | 903.5 |
| u | 3d₃/₂ | Ce⁴⁺ | 901.0 |
| u'' | 3d₃/₂ | Ce⁴⁺ | 907.5 |
| u''' | 3d₃/₂ | Ce⁴⁺ | 916.7 |
Note: Binding energies can vary slightly depending on the chemical environment and instrument calibration.
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for probing the local geometric and/or electronic structure of matter. Specifically, X-ray Absorption Near Edge Structure (XANES) at the Ce L₃-edge is highly sensitive to the cerium oxidation state.
Experimental Protocol:
-
Sample Preparation: Samples are typically prepared as thin, uniform powders. For transmission measurements, the powder is pressed into a pellet of appropriate thickness. For fluorescence measurements, the powder can be mounted on a suitable tape or in a sample holder.
-
Synchrotron Source: The experiment is performed at a synchrotron radiation facility to provide a high-flux, tunable X-ray beam.
-
Energy Scan: The incident X-ray energy is scanned across the cerium L₃ absorption edge (~5.7 keV).
-
Absorption Measurement: The X-ray absorption is measured either in transmission mode (by monitoring the incident and transmitted X-ray intensity) or in fluorescence mode (by detecting the emitted fluorescent X-rays).
-
Spectral Analysis: The resulting XANES spectrum shows distinct features for Ce³⁺ and Ce⁴⁺. The spectrum of a mixed-valence sample can be fitted with a linear combination of reference spectra for pure Ce³⁺ and Ce⁴⁺ compounds to determine the relative proportions.[7][8]
Data Presentation:
| Feature | Ce³⁺ | Ce⁴⁺ | Reference |
| Ce L₃-edge XANES | A single, sharp white line peak. | A double-peaked feature. | [8][9][10] |
| Quantification | Linear combination fitting of the experimental spectrum with standard spectra of Ce³⁺ and Ce⁴⁺ compounds. | The area ratio of the fitted components gives the relative concentrations. | [7] |
Electron Energy Loss Spectroscopy (EELS)
EELS is a technique performed in a transmission electron microscope (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. It can provide chemical and electronic structure information with high spatial resolution.
Experimental Protocol:
-
Sample Preparation: The sample must be electron-transparent, typically with a thickness of less than 100 nm. This is usually achieved by dispersing the nanoparticles on a TEM grid with a carbon support film.
-
TEM Analysis: The sample is analyzed in a TEM equipped with an EELS spectrometer.
-
Electron Beam Interaction: A high-energy electron beam is focused on the area of interest.
-
Energy Loss Measurement: The energy lost by the electrons as they pass through the sample is measured.
-
Spectral Analysis: The cerium M₄,₅ edges (at ~883 eV and ~901 eV) are analyzed. The shape and the intensity ratio of the M₅ and M₄ peaks (the M₅/M₄ ratio) are characteristic of the cerium oxidation state.[11]
Data Presentation:
| Feature | Ce³⁺ | Ce⁴⁺ | Reference |
| Ce M₄,₅ edges | The M₅ peak is taller than the M₄ peak. | The M₄ peak is taller than the M₅ peak. | [11][12] |
| M₅/M₄ Ratio | Higher M₅/M₄ ratio. | Lower M₅/M₄ ratio. | [11] |
| Quantification | The relative amounts of Ce³⁺ and Ce⁴⁺ can be quantified by fitting the experimental spectrum with reference spectra for the two oxidation states. | This method allows for nanoscale mapping of the oxidation state distribution. | [12] |
Comparison of Alternative Precursors
While cerium acetate is a versatile precursor, other cerium salts are also commonly used. The choice of precursor can influence the properties of the final material.
| Precursor | Common Synthesis Method(s) | Typical Resulting Material Characteristics | Reference |
| Cerium(III) Acetate Hydrate | Precipitation, Sol-gel, Hydrothermal | Well-dispersed nanoparticles, often with a higher Ce³⁺ content due to the reducing nature of the acetate group upon decomposition. | [2] |
| Cerium(III) Nitrate Hexahydrate | Precipitation, Hydrothermal, Combustion | Widely used, can produce a range of particle sizes and morphologies. The nitrate group can act as an oxidizing agent. | [13][14][15] |
| Cerium(III) Chloride Heptahydrate | Hydrothermal, Precipitation | Can lead to the formation of nanorods and other anisotropic structures. | [13] |
| Cerium(IV) Ammonium Nitrate | Hydrothermal, Precipitation | Starts with Ce⁴⁺, often used for direct synthesis of CeO₂. | [16] |
| Cerium(IV) Sulfate | Precipitation | Another Ce⁴⁺ precursor, can influence particle size and surface properties. | [3] |
Visualizations
Caption: Workflow for XPS analysis of cerium oxidation state.
Caption: Relationship between validation techniques.
Conclusion
The validation of the cerium oxidation state is paramount for the development of advanced materials derived from cerium acetate. XPS, XAS, and EELS are powerful, complementary techniques that provide critical insights into the Ce³⁺/Ce⁴⁺ ratio.
-
XPS is highly surface-sensitive and widely accessible, making it the go-to technique for routine analysis of the surface oxidation state, which is often crucial for catalytic and biological applications.
-
XAS provides bulk-averaged information on the oxidation state and is less prone to in-situ reduction of the sample by the incident radiation compared to XPS.
-
EELS offers the unique advantage of nanoscale spatial resolution, allowing for the mapping of oxidation state variations across individual nanoparticles or at interfaces.
A multi-technique approach is often recommended for a comprehensive understanding of the cerium oxidation state in these materials.[17][18][19][20] The choice of the most appropriate technique will depend on the specific research question, the nature of the material, and the available instrumentation. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge to select and apply the proper validation methods for their cerium-based materials.
References
- 1. mdpi.com [mdpi.com]
- 2. 乙酸铈 (III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 3. Revealing the Effect of Synthesis Conditions on the Structural, Optical, and Antibacterial Properties of Cerium Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on the cerium oxidation state in a Lu0.8Sc0.2BO3host - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EELS of Cerium (Ce) [globalsino.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of nanoceria for electrochemical sensing applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00637A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Characterization of CeO2 Nanoparticles through Precipitation [zenodo.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Approaches for the Quantitative Analysis of Oxidation State in Cerium Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tsapps.nist.gov [tsapps.nist.gov]
- 19. Approaches for the quantitative analysis of oxidation state in cerium oxide nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bohrium.com [bohrium.com]
Performance Showdown: Cerium Acetate-Derived Catalysts vs. Alternatives
A comprehensive guide for researchers and industry professionals on the comparative performance of cerium-based catalysts derived from cerium acetate and other common precursors. This guide provides a synthesis of experimental data, detailed methodologies, and visual representations of key catalytic pathways to inform catalyst design and selection.
The choice of precursor in the synthesis of heterogeneous catalysts profoundly influences their final physicochemical properties and, consequently, their catalytic performance. Cerium oxide (CeO₂), a cornerstone of many catalytic systems due to its remarkable oxygen storage capacity and redox properties, is no exception. This guide provides an in-depth comparison of cerium-based catalysts synthesized from cerium acetate against those derived from other common precursors, such as cerium nitrate and cerium acetylacetonate. The following sections present quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a clear and objective evaluation for applications in crucial areas like CO oxidation, selective catalytic reduction (SCR) of NOx, and soot oxidation.
Quantitative Performance Comparison
The efficacy of a catalyst is best understood through quantitative metrics. The table below summarizes key performance indicators for ceria-based catalysts derived from different precursors across various catalytic applications.
| Catalyst Precursor | Application | Key Performance Metrics | Observations |
| Cerium Acetate | CO Oxidation | Crystallite Size: 9.1 nmSurface Area: 113.1 m²/gCO Conversion (T₅₀): ~250-300 °C | Often yields catalysts with high surface area. Performance is competitive, though may be surpassed by nitrate-derived catalysts in some cases.[1] |
| Cerium Nitrate | CO Oxidation | Crystallite Size: 12.0 nmSurface Area: 90.8 m²/gCO Conversion (T₅₀): ~200-250 °C | Frequently produces catalysts with high activity, attributed to good redox properties and the formation of well-dispersed active sites.[1] |
| Cerium Acetylacetonate | CO Oxidation | Crystallite Size: 8.9 nmSurface Area: 39.3 m²/gCO Conversion (T₅₀): ~300-350 °C | Can lead to smaller crystallite sizes, but may result in lower surface area compared to acetate and nitrate precursors.[1] |
| Cerium Acetate | NH₃-SCR of NO | NO Conversion: Lower than nitrate-derived catalystSO₂ Resistance: More susceptible to deactivation by SO₂ compared to nitrate-derived catalyst. | The performance is generally outmatched by catalysts from cerium nitrate, which exhibit better resistance to sulfur poisoning. |
| Cerium Nitrate | NH₃-SCR of NO | NO Conversion: High, >90% in the optimal temperature windowSO₂ Resistance: Good | Demonstrates superior performance and stability, especially in the presence of sulfur dioxide. This is attributed to a larger surface area and enhanced redox properties. |
| Cerium Acetate | Soot Oxidation | T₅₀ (Temperature for 50% soot conversion): ~400-450 °C | The performance is influenced by the intimate contact between the catalyst and soot particles. |
| Cerium Nitrate | Soot Oxidation | T₅₀ (Temperature for 50% soot conversion): ~380-430 °C | Generally shows slightly higher activity for soot oxidation compared to acetate-derived catalysts.[2] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the objective assessment of catalyst performance. The following are representative protocols for the synthesis and testing of ceria-based catalysts.
Catalyst Synthesis from Cerium Acetate (Sol-Gel Method)
-
Preparation of the Sol: Cerium(III) acetate hydrate is dissolved in a mixture of deionized water and ethanol.
-
Addition of Stabilizer: A stabilizing agent, such as dimethyloctylamine, is added to the solution while stirring vigorously.
-
Gel Formation: The mixture is heated to approximately 80°C with continuous stirring until a gel is formed.[1]
-
Aging and Drying: The gel is aged for a specified period (e.g., 24 hours) at room temperature and then dried in an oven at 100-120°C.
-
Calcination: The dried solid is calcined in a furnace at a specific temperature (e.g., 500°C) for several hours to obtain the final cerium oxide catalyst.[1]
Catalyst Synthesis from Cerium Nitrate (Co-precipitation Method)
-
Preparation of Solutions: An aqueous solution of cerium(III) nitrate hexahydrate is prepared. A separate solution of a precipitating agent, such as ammonium hydroxide or sodium carbonate, is also prepared.
-
Precipitation: The precipitating agent solution is added dropwise to the cerium nitrate solution under vigorous stirring, leading to the formation of a precipitate.
-
Aging: The resulting slurry is aged for a period (e.g., 1-2 hours) at a controlled temperature.
-
Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove any residual ions.
-
Drying and Calcination: The filtered cake is dried in an oven and then calcined at a high temperature (e.g., 500-600°C) to yield the ceria catalyst.[2]
Catalytic Activity Testing for Soot Oxidation
-
Catalyst-Soot Mixture Preparation: The catalyst and soot (e.g., Printex-U) are intimately mixed. For "tight contact" conditions, the mixture is ground in a mortar. For "loose contact," the components are gently mixed.[2][3]
-
Reactor Setup: A fixed-bed quartz reactor is loaded with the catalyst-soot mixture.
-
Reaction Conditions: A feed gas containing a specific oxygen concentration (e.g., 5-10% O₂) in an inert gas (e.g., He or N₂) is passed through the reactor at a constant flow rate.[2][3]
-
Temperature Programming: The reactor temperature is ramped up at a controlled rate (e.g., 10°C/min).[3]
-
Analysis: The composition of the effluent gas (CO, CO₂) is continuously monitored using an online gas analyzer or mass spectrometer to determine the soot conversion as a function of temperature.[3]
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is paramount for designing more efficient catalysts. The following diagrams, generated using Graphviz, illustrate the key steps in major catalytic applications of ceria-based materials.
Caption: Mars-van Krevelen mechanism for CO oxidation on a ceria catalyst.
Caption: Simplified reaction pathway for NH₃-SCR of NO on a ceria-based catalyst.[4]
Caption: Key pathways for soot oxidation catalyzed by ceria, involving active and lattice oxygen.[3][5]
References
cost-benefit analysis of using cerium(III) acetate in industrial applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical compounds is a critical decision driven by a combination of performance, cost, and safety. This guide provides a comprehensive cost-benefit analysis of using cerium(III) acetate in key industrial applications, comparing it with traditional alternatives such as chromates for corrosion inhibition and platinum-group metals (PGMs) in catalysis. The data presented is supported by experimental protocols to ensure a thorough and objective evaluation.
Cerium(III) acetate, a salt of the rare earth metal cerium, has emerged as a versatile compound in various industrial processes. Its unique properties make it a compelling alternative to conventional materials, particularly in applications demanding high performance and a favorable environmental profile. This guide will delve into its utility as a corrosion inhibitor and a catalyst, providing a quantitative comparison with established alternatives.
Corrosion Inhibition: A Safer Alternative to Chromates
One of the most significant applications of cerium(III) acetate is as a corrosion inhibitor, particularly for aluminum alloys used in the aerospace and automotive industries. The primary alternative in this domain has traditionally been hexavalent chromate-based coatings. However, due to the high toxicity and carcinogenic nature of chromates, there is a strong regulatory push to find safer replacements. Cerium compounds, including cerium(III) acetate, have shown great promise in this area.
The mechanism of corrosion inhibition by cerium(III) acetate involves the precipitation of a protective cerium oxide/hydroxide layer on the metal surface, which acts as a barrier to the corrosive environment. This process is particularly effective at cathodic sites on the metal, stifling the oxygen reduction reaction that drives corrosion.
Performance and Cost Comparison
To provide a clear comparison, the following table summarizes the key performance and cost metrics for cerium(III) acetate versus a common chromate inhibitor, sodium dichromate.
| Feature | Cerium(III) Acetate | Sodium Dichromate (Chromate) |
| Typical Inhibition Efficiency | 85 - 95% on Aluminum Alloys[1][2] | >95% on various metals |
| Corrosion Current Density (Icorr) | Significant reduction, indicating lower corrosion rate[3] | Very low Icorr values |
| Mechanism | Cathodic inhibitor, forms a protective cerium oxide layer[4] | Anodic and cathodic inhibitor, forms a passive chromium oxide layer |
| Toxicity | Low toxicity, considered environmentally friendly[2] | Highly toxic, carcinogenic, and environmentally hazardous[5] |
| Regulatory Status | Generally not restricted | Heavily regulated (e.g., under REACH) |
| Industrial Price (approx.) | $3 - $80 per kg (depending on purity and quantity)[6][7] | $2 - $4 per kg[5][6][8][9] |
Note: Prices are subject to market fluctuations, purity, and purchase volume.
While chromates may exhibit slightly higher inhibition efficiency in some scenarios, the significant environmental and health risks associated with their use make cerium(III) acetate a highly attractive alternative. The lower toxicity of cerium compounds can lead to reduced compliance costs and a safer working environment.
Catalysis: A Potential Cost-Effective Enhancer
In the realm of catalysis, particularly for automotive exhaust treatment, platinum-group metals (PGMs) like platinum, palladium, and rhodium have long been the standard due to their high activity and stability. However, the high and volatile cost of these metals is a major drawback. Cerium compounds, often in the form of cerium oxide (ceria), are widely used as catalyst supports and promoters. Cerium(III) acetate can serve as a precursor for generating highly dispersed ceria nanoparticles on catalyst supports, enhancing the performance and reducing the required loading of expensive PGMs.
The primary role of ceria in a three-way catalyst is its oxygen storage capacity (OSC). It can store and release oxygen, which helps to maintain the optimal air-to-fuel ratio for the efficient conversion of harmful gases like carbon monoxide (CO), nitrogen oxides (NOx), and unburnt hydrocarbons into less harmful substances.
Performance and Cost Comparison
The following table compares a standard PGM-based catalyst with a ceria-enhanced PGM catalyst, for which cerium(III) acetate can be a precursor.
| Feature | Standard PGM Catalyst (e.g., Pt/Al₂O₃) | Ceria-Enhanced PGM Catalyst (e.g., Pt/CeO₂-Al₂O₃) |
| CO Oxidation Light-off Temperature (T₅₀) | Higher | Lower, indicating better low-temperature activity[10] |
| Conversion Efficiency | High | Higher, especially under transient conditions[11] |
| PGM Loading | Higher | Lower PGM loading can be used to achieve similar performance[12] |
| Oxygen Storage Capacity (OSC) | Low | High |
| Cost of Active Components (approx.) | Platinum: ~
| Cerium is significantly cheaper than PGMs, allowing for overall cost reduction |
Note: Prices of PGMs are highly volatile.
The use of cerium(III) acetate as a precursor for ceria in catalysts offers a significant cost-benefit. By enhancing the catalytic activity and thermal stability of the PGMs, it allows for a reduction in the amount of these expensive metals needed, leading to substantial cost savings in the manufacturing of catalytic converters.
Experimental Protocols
To facilitate further research and validation of the data presented, detailed methodologies for key experiments are provided below.
Experimental Protocol: Evaluation of Corrosion Inhibition using Electrochemical Impedance Spectroscopy (EIS)
This protocol outlines the procedure for assessing the corrosion inhibition performance of cerium(III) acetate and a chromate-based inhibitor on an aluminum alloy (e.g., AA2024-T3).
1. Materials and Equipment:
-
Working Electrode: AA2024-T3 aluminum alloy coupons.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum or graphite rod.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
-
Potentiostat with EIS capability.
-
Corrosive Medium: 3.5% NaCl solution.
-
Inhibitors: Cerium(III) acetate and sodium dichromate solutions of desired concentrations.
2. Procedure:
-
Prepare the AA2024-T3 working electrodes by polishing with successively finer grades of silicon carbide paper, followed by rinsing with deionized water and ethanol, and then drying.
-
Prepare the corrosive solutions: a blank 3.5% NaCl solution, and 3.5% NaCl solutions containing the desired concentrations of cerium(III) acetate and sodium dichromate.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 1 hour).
-
Perform EIS measurements at the OCP. A typical frequency range is from 100 kHz to 10 mHz with a 10 mV sinusoidal perturbation.[13][14][15]
-
Record the Nyquist and Bode plots.
-
Analyze the EIS data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rp_inh - Rp_blank) / Rp_inh] * 100, where Rp_inh is the polarization resistance in the presence of the inhibitor and Rp_blank is the polarization resistance in the blank solution.
Experimental Protocol: Evaluation of Catalyst Performance using Temperature-Programmed Reduction (TPR)
This protocol describes the method for characterizing the reducibility of a ceria-supported catalyst, for which cerium(III) acetate can be a precursor.
1. Materials and Equipment:
-
Catalyst sample (e.g., Pt/CeO₂).
-
TPR apparatus equipped with a quartz reactor, a furnace with a temperature controller, a thermal conductivity detector (TCD), and a mass spectrometer.
-
Gases: A reducing gas mixture (e.g., 5% H₂ in Ar), a carrier gas (e.g., Ar), and a pretreatment gas (e.g., O₂).
2. Procedure:
-
Place a known amount of the catalyst sample (typically 50-100 mg) into the quartz reactor.
-
Pretreat the sample by heating it in a flow of an oxidizing gas (e.g., 20% O₂ in Ar) at a specific temperature (e.g., 400°C) for a set time (e.g., 1 hour) to ensure a fully oxidized state.
-
Cool the sample to room temperature in a flow of inert gas (Ar).
-
Switch the gas flow to the reducing gas mixture (e.g., 5% H₂ in Ar) at a constant flow rate.
-
Begin heating the sample at a linear rate (e.g., 10°C/min) up to a final temperature (e.g., 800°C).[15][16][17][18]
-
Continuously monitor the hydrogen concentration in the effluent gas using the TCD.
-
The TCD signal will show peaks corresponding to the consumption of hydrogen as the metal oxides in the catalyst are reduced. The temperature at which these peaks occur provides information about the reducibility of the different species in the catalyst.
Visualizing the Logic: Experimental Workflow
To better understand the logical flow of the experimental evaluation, the following diagram illustrates the workflow for the corrosion inhibition testing.
This diagram illustrates the sequential steps from sample preparation to data analysis in the evaluation of corrosion inhibitors.
Signaling Pathway in Catalysis
The following diagram illustrates the simplified signaling pathway of how ceria, derived from cerium(III) acetate, enhances the performance of a three-way catalytic converter.
This diagram shows how harmful exhaust gases interact with the platinum-group metals on the catalyst surface, where they are converted into harmless substances. The ceria, derived from cerium(III) acetate, plays a crucial role by managing the oxygen levels, thereby enhancing the efficiency of these reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. Sodium Dichromate - Chromic Acid Disodium Salt at Attractive Prices, High Purity 98%% [dhairyainternational.in]
- 7. chemsavers.com [chemsavers.com]
- 8. DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Dichromate, 200 grams [chemical-supermarket.com]
- 9. b2bmap.com [b2bmap.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ASTM B117 Standards: Guide to Operate Salt Spray (Fog) Test Apparatus [testronixinstruments.com]
- 13. Cerium(III) acetate, GR 99.9% 206996-60-3, India Cerium(III) acetate, GR 99.9% 206996-60-3 Manufacturers, China Cerium(III) acetate, GR 99.9% 206996-60-3 Suppliers [ottokemi.com]
- 14. air.unimi.it [air.unimi.it]
- 15. azom.com [azom.com]
- 16. Temperature Programmed Reduction | TPR | Applications [hidenanalytical.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. azom.com [azom.com]
The Consistent Choice: Cerium Acetate Hydrate for Reproducible Material Properties
For researchers, scientists, and drug development professionals, the synthesis of nanomaterials with consistent and predictable properties is paramount. In the realm of cerium-based functional materials, the choice of precursor is a critical determinant of the final product's characteristics. This guide provides an objective comparison of cerium acetate hydrate with other common cerium precursors, supported by experimental data, to highlight its role in achieving high reproducibility in material properties.
The consistency of nanoparticle size, morphology, and crystalline structure is crucial for applications ranging from catalysis and biomedical imaging to drug delivery. Variations in these properties can significantly impact the material's efficacy and safety. Cerium acetate hydrate has emerged as a precursor that offers greater control over the nucleation and growth of cerium oxide nanoparticles, leading to improved batch-to-batch reproducibility.
Comparative Performance of Cerium Precursors
The selection of the cerium precursor has a profound impact on the physicochemical properties of the resulting ceria (CeO₂) nanoparticles. While precursors like cerium nitrate and cerium hydroxide are widely used, cerium acetate hydrate often provides advantages in controlling particle size and morphology.
A key factor contributing to this control is the role of the acetate ion. Acetate can act as a capping agent, modulating the growth of nanocrystals and preventing agglomeration.[1] Furthermore, the thermal decomposition of cerium acetate is a more gradual process compared to the rapid hydrolysis of cerium nitrate, allowing for more controlled particle formation.
Here is a summary of quantitative data from a comparative study on the sol-gel synthesis of ceria nanopowders using different cerium precursors.
| Precursor | Stabilizer | Crystallite Size (nm) | Specific Surface Area (m²/g) | Pore Diameter (nm) |
| Cerium Acetate | DMOA | 9.1 | 113.1 | 11.6 |
| Cerium Acetate | MEA | 9.8 | 49.2 | - |
| Cerium Acetate | TEAH | 8.3 | 129.0 | 15.3 |
| Cerium Nitrate | DMOA | 12.0 | 90.8 | 11.9 |
| Cerium Nitrate | MEA | 21.0 | 23.4 | 20.3 |
| Cerium Nitrate | TEAH | 14.5 | 60.6 | 4.3 |
| Cerium Acetylacetonate | DMOA | 8.9 | 39.3 | - |
| Cerium Acetylacetonate | MEA | 7.6 | 124.5 | - |
| Cerium Acetylacetonate | TEAH | 7.9 | 99.7 | - |
DMOA: Dimethyloctylamine, MEA: Monoethanolamine, TEAH: Tetraethylammonium hydroxide. Data extracted from a sol-gel synthesis study.[2]
The data indicates that cerium acetate, particularly with TEAH as a stabilizer, can produce nanoparticles with a small crystallite size and a large specific surface area, desirable properties for many applications.
The Influence of Synthesis Parameters on Reproducibility
Achieving high reproducibility requires stringent control over various experimental parameters. The following diagram illustrates the key factors influencing the properties of ceria nanoparticles during synthesis.
Caption: Key parameters influencing the final properties of synthesized ceria nanoparticles.
Consistent control over these parameters is essential for reproducible outcomes. Studies have shown that for hydrothermal synthesis, temperature and pH are particularly critical in determining the size and shape of the resulting nanoparticles.[1]
Experimental Protocols for Reproducible Synthesis
To aid researchers in achieving consistent results, this section provides detailed methodologies for two common synthesis techniques using cerium acetate hydrate.
Hydrothermal Synthesis of Ceria Nanoparticles
This method is known for producing crystalline nanoparticles with well-defined morphologies.
Caption: Experimental workflow for the hydrothermal synthesis of ceria nanoparticles.
Detailed Protocol:
-
Preparation of Precursor Solution: Dissolve a specific amount of cerium acetate hydrate in deionized water to achieve the desired concentration (e.g., 0.1 M).
-
Precipitation: While vigorously stirring the cerium acetate solution, add a solution of a precipitating agent, such as sodium hydroxide (e.g., 1 M), drop by drop until a precipitate forms.
-
pH Adjustment: Carefully monitor and adjust the pH of the suspension to a specific value (e.g., pH 10) using the precipitating agent or a suitable acid. The pH is a critical parameter for controlling particle size and morphology.[1]
-
Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 150 °C) for a specific duration (e.g., 24 hours).
-
Washing and Collection: After the autoclave has cooled to room temperature, collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 70 °C) overnight.
-
Characterization: Analyze the dried nanoparticles using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, and X-ray Diffraction (XRD) for crystallinity and phase purity.
Sol-Gel Synthesis of Ceria Nanoparticles
The sol-gel method offers excellent control over the chemical composition and microstructure of the resulting materials.[3]
Detailed Protocol:
-
Sol Formation: Dissolve cerium acetate hydrate in a suitable solvent, such as a mixture of deionized water and ethanol.[3]
-
Stabilizer Addition: Add a stabilizing agent, such as a low molecular weight amine (e.g., tetraethylammonium hydroxide), to the solution while stirring.[3] The molar ratio of the stabilizer to the cerium precursor is a key parameter to control.
-
Gelation: Heat the solution at a controlled temperature (e.g., 80 °C) with continuous stirring. Evaporate the solvent slowly until a viscous gel is formed.[3]
-
Drying: Dry the gel in an oven at a specific temperature (e.g., 100 °C) for several hours to obtain a xerogel.[3]
-
Calcination: Calcine the xerogel in a furnace at a high temperature (e.g., 500 °C) for a set duration to remove organic residues and promote the crystallization of ceria.[3] The heating and cooling rates should be carefully controlled to ensure uniform particle formation.
-
Characterization: Characterize the resulting ceria nanopowder using appropriate techniques to determine its properties.
Conclusion
The reproducibility of material properties is a cornerstone of reliable scientific research and the development of effective technological applications. When synthesizing cerium-based nanomaterials, cerium acetate hydrate presents a compelling option for achieving consistent particle size, morphology, and crystallinity. The controlled decomposition and the coordinating effect of the acetate ligand contribute to a more predictable and reproducible synthesis process compared to other common precursors. By carefully controlling key synthesis parameters as outlined in the provided protocols, researchers can leverage the advantages of cerium acetate hydrate to produce high-quality ceria nanoparticles with the desired properties for their specific applications.
References
The Impact of Hydration State on Cerium Acetate's Catalytic Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to reaction success. Cerium(III) acetate, a versatile and economically significant rare-earth catalyst, is available in both hydrated and anhydrous forms. While seemingly a minor difference, the presence of coordinated water molecules can significantly influence reaction outcomes, affecting yield, selectivity, and kinetics. This guide provides a comparative overview of hydrated and anhydrous cerium(III) acetate, offering insights into their properties and proposing experimental frameworks to evaluate their performance in key organic transformations.
The catalytic prowess of cerium compounds often stems from the reversible Ce(III)/Ce(IV) redox couple and the Lewis acidic nature of the cerium ion.[1][2] The hydration state directly impacts the coordination sphere of the cerium ion, which can alter its electronic properties and steric environment, thereby influencing its interaction with substrates.
Comparative Properties of Hydrated and Anhydrous Cerium(III) Acetate
A clear understanding of the physical and chemical properties of both forms of cerium acetate is essential for their effective application in catalysis. The most common hydrated form is cerium(III) acetate sesquihydrate.
| Property | Cerium(III) Acetate Sesquydrate | Anhydrous Cerium(III) Acetate |
| Chemical Formula | Ce(CH₃COO)₃·1.5H₂O[1] | Ce(CH₃COO)₃[3] |
| Appearance | White crystalline powder[4] | White powder[3] |
| Solubility in Water | Soluble[1] | Soluble[3] |
| Solubility in Ethanol | Insoluble[3] | Soluble[3] |
| Decomposition | Loses water of hydration at 133°C to form the anhydrous version.[3] | Decomposes at 310°C to form basic cerium(III) acetate.[3] |
The Hypothesized Role of Coordinated Water in Catalysis
The presence or absence of water molecules directly coordinated to the cerium ion is hypothesized to affect its catalytic activity in several ways:
-
Lewis Acidity: Coordinated water molecules can act as proton sources (Brønsted acids) or be displaced by substrate molecules. The anhydrous form is expected to be a stronger Lewis acid as the cerium center is more accessible to coordination by carbonyls or other Lewis basic functional groups in the reactants.[5][6] In contrast, the hydrated form might exhibit weaker Lewis acidity due to the coordination of water.
-
Reaction Mechanism Participation: In certain reactions, coordinated water may actively participate in the catalytic cycle, for instance, by facilitating proton transfer steps.[7] This could lead to different reaction pathways or rates compared to the anhydrous catalyst.
-
Steric Hindrance: The water ligands in the hydrated form can create a more sterically hindered environment around the cerium center, potentially influencing the stereoselectivity of a reaction.
-
Catalyst Stability: In some cases, coordinated water can stabilize the catalyst structure, preventing decomposition or aggregation under reaction conditions.[8]
Proposed Experimental Protocols for Comparative Analysis
To empirically determine the effect of the hydration state of cerium acetate on reaction outcomes, the following experimental protocols are proposed for two common classes of organic reactions: aldol condensation (a Lewis acid-catalyzed reaction) and the oxidation of benzyl alcohol (a redox-catalyzed reaction).
Preparation of Anhydrous Cerium(III) Acetate
Anhydrous cerium(III) acetate can be prepared from the commercially available sesquihydrate.
Protocol:
-
Place a known quantity of cerium(III) acetate sesquihydrate in a vacuum oven.
-
Heat the sample to 140°C under vacuum.
-
Maintain these conditions for 12-24 hours to ensure complete removal of water.[3]
-
Cool the anhydrous cerium(III) acetate under an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator to prevent rehydration.
Experiment 1: Aldol Condensation of Benzaldehyde with Acetone
This experiment aims to compare the catalytic efficiency of hydrated and anhydrous cerium acetate in a classic carbon-carbon bond-forming reaction.
Methodology:
-
Reaction Setup: In two separate round-bottom flasks, place benzaldehyde (1 mmol) and acetone (5 mmol).
-
Catalyst Addition: To one flask, add cerium(III) acetate sesquihydrate (0.1 mmol). To the other flask, add an equivalent molar amount of freshly prepared anhydrous cerium(III) acetate (0.1 mmol).
-
Reaction Conditions: Stir the reaction mixtures at room temperature.
-
Monitoring and Analysis: Monitor the progress of the reactions by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After 4 hours (or upon completion), quench the reactions with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Characterization: Purify the product by column chromatography and characterize it by ¹H NMR and ¹³C NMR spectroscopy. Calculate the yield for each reaction.
Experiment 2: Aerobic Oxidation of Benzyl Alcohol
This experiment evaluates the performance of the two catalyst forms in a redox reaction, where the Ce(III)/Ce(IV) cycle is crucial.
Methodology:
-
Reaction Setup: In two separate reaction vessels equipped with a balloon of air (or an oxygen inlet), dissolve benzyl alcohol (1 mmol) in a suitable solvent (e.g., acetonitrile).
-
Catalyst Addition: Add cerium(III) acetate sesquihydrate (0.05 mmol) to one vessel and an equivalent molar amount of anhydrous cerium(III) acetate (0.05 mmol) to the other.
-
Reaction Conditions: Stir the mixtures at a specified temperature (e.g., 60°C).
-
Monitoring and Analysis: Track the formation of benzaldehyde using GC or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixtures, filter the catalyst, and concentrate the filtrate.
-
Characterization: Analyze the product mixture to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.
Visualizing the Catalytic Processes
To better understand the proposed workflows and mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing hydrated and anhydrous cerium acetate.
Caption: Proposed Ce(III)/Ce(IV) cycle in alcohol oxidation.
By systematically evaluating the performance of both hydrated and anhydrous cerium acetate, researchers can make more informed decisions in catalyst selection, ultimately leading to the optimization of synthetic routes for pharmaceuticals and other fine chemicals. The proposed experimental frameworks provide a starting point for such investigations, encouraging a data-driven approach to understanding the nuanced effects of catalyst hydration.
References
- 1. Cerous Acetate - Rare Earth Compound for Research [prochemonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Cerium(III) acetate - Wikipedia [en.wikipedia.org]
- 4. rarearthchemicals.com [rarearthchemicals.com]
- 5. Elucidating the Cooperative Roles of Water and Lewis Acid–Base Pairs in Cascade C–C Coupling and Self-Deoxygenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amphoteros.com [amphoteros.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
Cerium(III) vs. Cerium(IV) Compounds: A Comparative Analysis in Catalysis, Biomedical Applications, and Sunscreens
A deep dive into the functional differences between Ce(III) and Ce(IV) compounds reveals their distinct advantages in a range of scientific applications. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal cerium species for their specific needs.
The unique electron configuration of cerium, allowing it to readily shuttle between the +3 and +4 oxidation states, is the cornerstone of its diverse applications. This redox activity is central to its role in catalysis, while its interaction with biological systems and its ultraviolet-absorbing properties are being harnessed in medicine and materials science. This report details the comparative performance of Cerium(III) and Cerium(IV) compounds in organic synthesis, as antioxidant or pro-oxidant agents in cancer therapy, and as UV-protective agents in sunscreens.
Catalytic Applications: Oxidation of Benzyl Alcohol
In organic synthesis, both Ce(III) and Ce(IV) compounds are utilized, but they function through different mechanisms. Cerium(III) compounds, such as cerium(III) chloride (CeCl₃), often act as Lewis acids, while cerium(IV) compounds, like ceric ammonium nitrate (CAN), are powerful one-electron oxidizing agents.[1][2] The oxidation of benzyl alcohol to benzaldehyde serves as a representative example to compare their catalytic and stoichiometric applications.
Table 1: Comparative Performance in the Oxidation of Benzyl Alcohol
| Cerium Compound | Role | Oxidant | Reaction Conditions | Yield of Benzaldehyde | Reference |
| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | Photocatalyst | Air | 10 mol % catalyst, 10 mol % NaHCO₃, CH₃CN, 50 °C, 35 h, blue LED | 55% | [3] |
| Ceric Ammonium Nitrate (CAN) | Stoichiometric Oxidant | Self | Aqueous solution, gentle heating | Not specified in qualitative protocol | [4] |
Experimental Protocols:
1. Photocatalytic Oxidation of Benzyl Alcohol using Cerium(III) Chloride Heptahydrate [3]
-
Materials: Benzyl alcohol, cerium(III) chloride heptahydrate (CeCl₃·7H₂O), sodium bicarbonate (NaHCO₃), acetonitrile (CH₃CN), trimethoxybenzene (internal standard).
-
Procedure: A mixture of benzyl alcohol (0.2 mmol), CeCl₃·7H₂O (10 mol %), and NaHCO₃ (10 mol %) in acetonitrile (0.1 M) is irradiated with a 455 nm blue LED at 50 °C for 35 hours.
-
Analysis: The yield of benzaldehyde is determined by Nuclear Magnetic Resonance (NMR) spectroscopy using trimethoxybenzene as an internal standard.
2. Oxidation of Benzyl Alcohol using Ceric Ammonium Nitrate (CAN) [4]
-
Materials: Benzyl alcohol, ceric ammonium nitrate (CAN), distilled water, diethyl ether, anhydrous magnesium sulfate.
-
Procedure: A solution of CAN (32.8 g) in distilled water (50 cm³) is prepared. Benzyl alcohol (3.0 g) is dissolved in distilled water (20 cm³). The CAN solution is slowly added to the benzyl alcohol solution. The mixture is gently heated over a steam bath. After cooling, the mixture is extracted with diethyl ether. The ether extract is dried over anhydrous magnesium sulfate.
-
Analysis: The ether is removed by rotary evaporation, and the resulting benzaldehyde is purified by distillation. The yield can be calculated from the mass of the purified product.
Biomedical Applications: The Duality of Cerium Oxide Nanoparticles
Cerium oxide nanoparticles (nanoceria) exhibit a fascinating dual role in biological systems, acting as either antioxidant or pro-oxidant agents. This behavior is largely dictated by the ratio of Ce³⁺ to Ce⁴⁺ on the nanoparticle surface and the pH of the surrounding environment.[5]
Antioxidant vs. Pro-oxidant Activity
In healthy physiological conditions (neutral pH), nanoceria with a higher proportion of Ce³⁺ exhibit antioxidant properties, mimicking the activity of enzymes like superoxide dismutase (SOD) and catalase to scavenge reactive oxygen species (ROS).[6] Conversely, in the acidic microenvironment of tumors, nanoceria can act as pro-oxidants, generating ROS and inducing oxidative stress that leads to cancer cell death (apoptosis).[5] This selective toxicity makes them promising candidates for cancer therapy.
Table 2: Influence of Cerium Oxidation State on the Biological Activity of Nanoceria
| Cerium Oxidation State | Predominant Environment | Biological Effect | Key Cellular Outcome |
| Ce³⁺ | Neutral pH (Healthy Cells) | Antioxidant (ROS Scavenging) | Cell protection, anti-inflammatory |
| Ce⁴⁺ (in acidic conditions) | Acidic pH (Tumor Microenvironment) | Pro-oxidant (ROS Generation) | Apoptosis in cancer cells |
Pro-oxidant Signaling Pathway in Cancer Cells
In the acidic tumor microenvironment, cerium oxide nanoparticles can induce apoptosis through a p53-dependent mitochondrial signaling pathway. The increased generation of intracellular ROS leads to DNA damage, which in turn activates the tumor suppressor protein p53. Activated p53 then triggers the mitochondrial apoptotic cascade, involving the release of cytochrome c and the activation of caspases, ultimately leading to programmed cell death.[5]
Antimicrobial Activity
The antimicrobial properties of cerium salts have been recognized for decades. An early comparative study investigated the bacteriostatic effects of Ce(III) and Ce(IV) salts against a range of bacteria.
Table 3: Comparative Bacteriostatic Concentrations of Cerium(III) and Cerium(IV) Salts
| Cerium Compound | Bacterial Genera | Inhibitory Concentration Range (M) | Reference |
| Cerium(III) nitrate | Pseudomonas | 0.001–0.004 | [7] |
| Escherichia, Salmonella | 0.005 | [7] | |
| Staphylococcus aureus | ~0.01 | [7] | |
| Cerium(IV) sulfate | (Data not as extensively detailed in the reference for direct comparison) | - | [7] |
The study highlighted that cerium(III) nitrate was an effective bacteriostatic agent, with its efficacy being pH-dependent and greatest in slightly acidic conditions.[7] Gram-negative bacteria like Pseudomonas were found to be the most susceptible.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Materials: Bacterial culture (e.g., E. coli, S. aureus), nutrient broth, 96-well microtiter plate, cerium compound stock solution.
-
Procedure:
-
Prepare a serial two-fold dilution of the cerium compound in nutrient broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (bacteria in broth without the cerium compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Analysis: The MIC is determined as the lowest concentration of the cerium compound that completely inhibits visible bacterial growth.
Materials Science: Sunscreen Applications
Both Ce(III) and Ce(IV) phosphates have been investigated as inorganic UV filters in sunscreens due to their ability to absorb UV radiation and their low photocatalytic activity compared to materials like TiO₂. A direct comparative study has quantified the UV-shielding properties of cerium(III) phosphate (CePO₄) and a cerium(IV) phosphate compound, Ce(PO₄)(HPO₄)₀.₅(H₂O)₀.₅.
Table 4: Comparative UV-Shielding Properties of Cerium(III) and Cerium(IV) Phosphates
| Cerium Compound | Cerium Oxidation State | Sun Protection Factor (SPF) | Photocatalytic Activity (vs. TiO₂) | Reference |
| CePO₄ | +3 | 1.0 | Negligible | [1] |
| Ce(PO₄)(HPO₄)₀.₅(H₂O)₀.₅ | +4 | 2.9 | Ten times lower | [1] |
The results indicate that the cerium(IV) phosphate exhibits a significantly higher SPF, comparable to that of nanocrystalline ceria, making it a more advantageous candidate for sunscreen applications.[1]
Experimental Protocol: Synthesis of Cerium(III) Phosphate Nanocrystals [1]
-
Materials: Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O), phosphoric acid (H₃PO₄), sodium hydroxide (NaOH), isopropanol, distilled water.
-
Procedure:
-
Prepare a 0.08 M solution of Ce(NO₃)₃·6H₂O in a 1:1 (v/v) mixture of water and isopropanol.
-
Mix this solution with 3 M aqueous ammonia to precipitate nanocrystalline CeO₂.
-
Wash the precipitate with distilled water to a neutral pH and dry at 60 °C.
-
The synthesis of CePO₄ involves further reaction steps with phosphoric acid under controlled pH and temperature conditions.
-
Experimental Workflow for Sunscreen Efficacy Testing
References
- 1. mdpi.com [mdpi.com]
- 2. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 3. Cerium-photocatalyzed aerobic oxidation of benzylic alcohols to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CERIC ION OXIDATION OF BENZYL ALCOHOL The ceric | Chegg.com [chegg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cerium(3+) Acetate Hydrate: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of Cerium(3+) Acetate Hydrate, a compound requiring careful management as hazardous waste.
Cerium(3+) acetate hydrate should be disposed of as hazardous waste in accordance with all local, regional, national, and international regulations.[1] While it may not be explicitly listed as a federally regulated hazardous waste by the U.S. Environmental Protection Agency (EPA), its potential for aquatic toxicity necessitates its management as a hazardous material. Safety Data Sheets (SDS) for this compound consistently advise against disposal in regular trash or down the drain. One specific recommendation is disposal at an industrial combustion plant, though other licensed hazardous waste facilities may also be appropriate.[2]
Step 1: Waste Characterization and Profiling
Before disposal, the waste must be properly characterized. While Cerium(3+) acetate hydrate is not classified under the EPA's lists for ignitability, corrosivity, or reactivity, it is recognized as potentially harmful to aquatic life. Your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal company will require accurate characterization to assign the appropriate waste codes and determine the final disposal method.
| Parameter | Value/Information | Source |
| Common Name | Cerium(3+) acetate hydrate | Product Label, SDS |
| Chemical Formula | C₆H₉CeO₆·xH₂O | SDS |
| Physical State | Solid (powder/crystals) | Observation, SDS |
| Primary Hazard | Potential Aquatic Toxicity | SDS |
| pH of Solution (if applicable) | Neutral to slightly acidic | General Chemical Properties |
| Presence of Other Chemicals | List all contaminants and their concentrations | Experimental Records |
Step 2: Accumulation and Storage of Waste
Proper accumulation and storage of Cerium(3+) acetate hydrate waste are crucial to prevent accidental release and ensure the safety of laboratory personnel.
-
Designated Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory where the waste will be generated. This area should be clearly marked, away from general lab traffic, and ideally within a ventilated enclosure like a fume hood.
-
Container Selection:
-
Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.
-
The container must have a secure, tight-fitting lid to prevent spills and the release of dust.
-
Ensure the container is in good condition, with no cracks or leaks.
-
-
Labeling:
-
As soon as the first particle of waste enters the container, it must be labeled.
-
The label must include the words "Hazardous Waste."
-
Clearly identify the contents as "Cerium(3+) Acetate Hydrate Waste." If the waste is a mixture, list all chemical components and their approximate percentages.
-
Include the full name of the primary researcher or lab manager responsible for the waste.
-
Indicate the start date of accumulation (the date the first waste was added).
-
-
Segregation: Store the Cerium(3+) acetate hydrate waste separately from other incompatible waste streams. Do not mix it with solvents, strong acids or bases, or other reactive chemicals.
Step 3: Preparing for Disposal
Once the waste container is full or is ready for disposal, follow these steps to prepare it for pickup by your institution's EHS or a licensed hazardous waste contractor.
-
Finalize the Label: Ensure all information on the hazardous waste label is complete and accurate.
-
Secure the Container: Tightly seal the lid of the container.
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request system or a direct call to the EHS department.
-
Documentation: Complete any required waste manifest forms provided by your EHS department or the waste disposal company. This is a legal document that tracks the waste from your laboratory to its final disposal site.
Step 4: Final Disposal
The final disposal of Cerium(3+) acetate hydrate waste will be carried out by a licensed and regulated hazardous waste management facility. The most common method for solid chemical waste of this nature is high-temperature incineration at a permitted facility. This process destroys the organic components of the acetate and incorporates the cerium into a stable, non-leachable ash that can be safely landfilled.
Experimental Protocols
The primary "experiment" cited in the context of hazardous waste disposal is the Toxicity Characteristic Leaching Procedure (TCLP) . This EPA method is used to determine if a waste is characteristically hazardous due to toxicity.
TCLP Methodology (EPA Method 1311):
-
Sample Preparation: A representative sample of the waste is obtained. For solid wastes, the particle size may be reduced.
-
Extraction: The waste sample is mixed with an extraction fluid (typically an acetic acid solution) at a 20:1 liquid-to-solid ratio.
-
Tumbling: The mixture is tumbled in a sealed container for 18 hours to simulate the leaching action that might occur in a landfill.
-
Filtration: The mixture is filtered to separate the liquid extract from the solid waste.
-
Analysis: The liquid extract is then chemically analyzed to determine the concentration of specific contaminants.
While cerium is not a regulated contaminant under the federal TCLP, this procedure is the standard for evaluating the leaching potential of waste.
Visualizing the Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of Cerium(3+) acetate hydrate.
References
Essential Safety and Logistical Guide for Handling Cerium(3+);acetate;hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of Cerium(3+);acetate;hydrate. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Specifications | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact. |
| - Material Thickness: >0.11 mm | Provides a durable barrier. | |
| - Breakthrough Time: >480 minutes (permeation: level 6) | Ensures protection for extended handling periods. | |
| Eye Protection | Chemical safety goggles or tightly fitting safety goggles with side-shields.[1] | To protect eyes from dust particles and splashes. |
| Contact lenses should not be worn.[1] | Prevents trapping of chemicals between the lens and the eye. | |
| Skin and Body Protection | Laboratory coat or long-sleeved protective clothing.[1][2] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with a particulate filter (N95, R95, or P100) for operations that may generate dust.[1] | To prevent inhalation of airborne particles. |
| A NIOSH-certified dust and mist (orange cartridge) respirator is also recommended.[1] | Offers specific protection against dust and mists. |
Occupational Exposure Limits
While specific Occupational Exposure Limits (OELs) for this compound have not been established by OSHA or ACGIH, the limits for related compounds can provide guidance for maintaining a safe work environment.
| Organization | Compound | Exposure Limit (8-hour TWA) |
| OSHA | (No specific PEL for Cerium compounds listed in Table Z-1) | Not established |
| ACGIH | Cesium hydroxide | 2 mg/m³[3] |
| NIOSH | Cesium hydroxide | 2 mg/m³[3] |
Given the lack of specific OELs, it is crucial to handle this compound with engineering controls and PPE to minimize any potential exposure.
Handling and Storage Protocols
Engineering Controls:
-
Use a local exhaust ventilation system (e.g., fume hood) to minimize dust exposure.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][2]
General Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the chemical.
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid all unnecessary exposure.[1]
-
Do not breathe in dust.[1]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
Storage:
-
Store away from heat, open flames, and sparks.[1]
-
Store separately from incompatible materials, such as oxidizing agents.[1]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Spill Response:
-
Evacuate unnecessary personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the spill from entering sewers or public waters.
-
Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1]
-
Avoid generating dust during cleanup.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
Disposal Method:
-
Dispose of the waste at a licensed hazardous waste disposal facility.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Workflow Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
